Cabazitaxel

Catalog No.
S548457
CAS No.
183133-96-2
M.F
C45H57NO14
M. Wt
835.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabazitaxel

CAS Number

183133-96-2

Product Name

Cabazitaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C45H57NO14

Molecular Weight

835.9 g/mol

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1

InChI Key

BMQGVNUXMIRLCK-OAGWZNDDSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

XRP6258; XRP-6258; XRP 6258; TXD 258; TXD-258; TXD258; RPR116258A; axoid XRP6258; dimethoxydocetaxel US brand name: Jevtana.

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

The exact mass of the compound Cabazitaxel is 835.37791 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 761432. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. It belongs to the ontological category of tetracyclic diterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cabazitaxel mechanism of action microtubule inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Microtubule Inhibition

Cabazitaxel exerts its antineoplastic effect by directly targeting the microtubule network within cells. The detailed mechanism is as follows:

  • Tubulin Binding and Microtubule Stabilization: this compound binds to the N-terminal amino acids of the beta-tubulin subunit on microtubules [1] [2] [3]. This binding promotes the assembly of tubulin into microtubules while simultaneously inhibiting their disassembly [1] [2]. The result is the stabilization of microtubules [4] [5].
  • Disruption of Mitosis and Cell Death: Stabilized microtubules are unable to undergo the dynamic reorganization essential for forming the mitotic spindle [6] [3]. This failure arrests the cell cycle at the G2/M phase, preventing the cancer cell from completing division [3] [7]. The inability to progress through the cell cycle ultimately triggers apoptosis (programmed cell death) [5] [3].

Key Differentiator: Overcoming Drug Resistance

A critical feature of this compound is its effectiveness in tumors that have developed resistance to other taxanes, such as docetaxel. This is primarily due to its unique chemical structure.

  • Low Affinity for P-glycoprotein (P-gp): The molecular structure of this compound differs from docetaxel where hydroxyl groups are replaced with methoxy side chains [6]. This modification gives this compound a low affinity for the P-glycoprotein (P-gp) efflux pump [6] [4] [3]. Since P-gp is a common mediator of multidrug resistance by pumping chemotherapeutic agents out of the cell, this compound can evade this mechanism and maintain higher intracellular concentrations to exert its cytotoxic effect [6] [4] [3].

Quantitative Pharmacokinetic Profile

The table below summarizes key pharmacokinetic parameters for this compound (25 mg/m² dose) from the official drug information [2]:

Parameter Value Variability (CV)
Mean Cmax 226 ng/mL 107%
Mean AUC 991 ng·h/mL 34%
Plasma Clearance 48.5 L/h 39%
Steady-State Volume of Distribution (Vss) 4,864 L -
Terminal Half-life (γ-phase) 95 hours -
Protein Binding 89% - 92% -
Route of Elimination Feces (~76%), Urine (~3.7%) -

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; CV: Coefficient of Variation.

Experimental Insights into Resistance and Pathways

Research using docetaxel-resistant cell lines provides deeper insight into this compound's activity and emerging resistance mechanisms.

  • Establishing Resistant Cell Lines: A standard methodology for investigating resistance involves generating resistant sub-lines, such as PC3/R and DU145CR cells, by continuously exposing parental prostate cancer cells (e.g., PC3, DU145) to progressively increasing doses of docetaxel or this compound over many months [8] [9]. These models are then used for comparative analyses.
  • Key Signaling Pathways in Resistance: Analyses of these resistant cells highlight the role of alternative survival pathways.
    • In docetaxel-resistant PC3/R cells, this compound, but not docetaxel, was shown to markedly down-regulate phosphorylated AKT (a key node in the PI3K/AKT signaling pathway) [9]. Combining docetaxel with an AKT inhibitor restored sensitivity, suggesting that this compound's efficacy in this context is linked to AKT inactivation [9].
    • In this compound-resistant DU145CR cells, enhanced ERK signaling (part of the MAPK pathway) was identified, while PC3CR cells showed enhancement of the PI3K/AKT pathway [8]. This suggests that resistance can be mediated through upregulation of these cell cycle progression signals, making them potential therapeutic targets [8].

The following diagram illustrates the core mechanism of action and the subsequent signaling pathways involved in resistance, based on the experimental findings from the search results.

Experimental Protocols for Key Assays

Detailed methodologies from the cited research are outlined below for common experiments used to study this compound's effects.

  • Cell Viability Assay (WST assay) [8]

    • Procedure: Seed cells (e.g., DU145, PC3) on a 96-well plate and allow to attach for 24 hours. Treat with a range of this compound concentrations for 48 hours. Add WST reagent and incubate for 1 hour. Measure the colorimetric absorbance at 570 nm using a plate reader to estimate cell viability.
  • Clonogenic Survival Assay [7]

    • Procedure: Plate a defined number of cells (e.g., 300-3000 cells per well) and expose them to this compound and/or radiation according to the scheduled sequence (e.g., drug 24h before radiation). Stain surviving colonies (>50 cells) with crystal violet 14 days after plating. Count colonies to determine the surviving fraction.
  • Western Blot Analysis [9]

    • Procedure: Extract proteins from treated and control cells. Separate proteins (e.g., 15 μg per sample) by SDS-PAGE electrophoresis and transfer to a nitrocellulose membrane. Incubate with primary antibodies (e.g., against p-AKT, p-p44/42 MAPK, β-actin) for 1 hour, followed by incubation with a horseradish peroxidase-conjugated secondary antibody for 30 minutes. Detect specific proteins using an enhanced chemiluminescence (ECL) system.
  • Cell Cycle Analysis by Flow Cytometry [7]

    • Procedure: After treatment, trypsinize cells and fix them. Stain cellular DNA with propidium iodide (PI) or DAPI. For high-content analysis, co-stain with fluorescent antibodies (e.g., against cyclin A2, phospho-S10-histone H3). Analyze the samples using a flow cytometer to determine the distribution of cells in different cell cycle phases (G1, S, G2/M).

References

Cabazitaxel binding affinity beta-tubulin isotypes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Binding Affinity of Taxanes

The table below summarizes the binding energies (in kcal/mol) of paclitaxel, docetaxel, and cabazitaxel with different human β-tubulin isotypes, as determined by molecular docking and dynamics studies. A more negative value indicates stronger binding [1] [2] [3].

β-Tubulin Isotype Paclitaxel Binding Energy (kcal/mol) Docetaxel Binding Energy (kcal/mol) This compound Binding Energy (kcal/mol)
βI-tubulin Information not specified in search results -29.5 -24.0
βIIa-tubulin -25.5 Information not specified in search results -25.9
βIII-tubulin -8.6 -17.8 -23.0

A critical finding is that while βIII-tubulin overexpression confers resistance to paclitaxel and docetaxel, it has little influence on this compound's effect [1] [2] [3]. This compound's binding to βIII-tubulin is comparable to its binding to other isotypes, which is consistent with its ability to overcome this specific resistance mechanism [4].

Experimental Evidence and Functional Impact

Beyond computational binding data, functional experiments provide further evidence.

  • Microtubule Dynamic Instability: Research shows that this compound suppresses microtubule dynamic instability more potently in the presence of βIII-tubulin than in its absence. Docetaxel did not show this βIII-tubulin-enhanced effect [4].
  • Cellular Studies: In MCF-7 human breast cancer cells, this compound more strongly suppressed microtubule dynamics and induced mitotic arrest in cells with normal levels of βIII-tubulin compared to those where βIII-tubulin was knocked down by siRNA. Again, docetaxel showed little such selective effect [4].

Key Experimental Methodologies

The insights above are derived from well-established biophysical and cell biology techniques.

Computational Chemistry Protocols

The binding affinity data comes from studies using a multi-step computational workflow [1] [3]:

ComputationalWorkflow Start Study Initiation HomologyModeling Homology Modeling Start->HomologyModeling MolecularDocking Molecular Docking HomologyModeling->MolecularDocking MDSimulations Molecular Dynamics (MD) Simulations MolecularDocking->MDSimulations DFTMethods Density Functional Theory (DFT) Methods MDSimulations->DFTMethods Results Binding Energy Calculation DFTMethods->Results

Computational workflow for binding analysis

  • Homology Modeling: Constructed three-dimensional models of different human β-tubulin isotypes based on known tubulin structures [1] [3].
  • Molecular Docking: Computational prediction of how this compound and other taxanes position themselves in the binding pocket of each tubulin model [1] [3].
  • Molecular Dynamics (MD) Simulations: Simulated the physical movements of atoms over time to assess the stability of the drug-tubulin complex and calculate binding free energies in a solvent environment [1] [2] [3].
  • Density Functional Theory (DFT) Methods: Used for electronic structure calculations to further refine and understand interaction energies [2].
Biochemical & Cellular Biology Protocols

The functional data is grounded in established laboratory methods [5] [4]:

  • In Vitro Microtubule Dynamics Assays: Microtubules are assembled from purified tubulin with or without the βIII-isotype. Using video microscopy, parameters like growth speed, shortening rate, and catastrophe frequency are measured with and without the drug [4].
  • Cell-Based Resistance Models:
    • Established Resistant Variants: Use of existing multidrug-resistant cell lines to test cross-resistance [5].
    • De Novo Selection: Stepwise exposure of sensitive cell lines to increasing concentrations of this compound to develop resistant variants [5].
  • Gene Expression Analysis:
    • qPCR: Quantifies mRNA expression levels of genes of interest like ABCB1 and TUBB3 [5].
    • NanoString Technology: Multiplexed measurement of gene expression without reverse transcription [5].
  • Protein Analysis (Western Blotting): Confirms changes in protein expression associated with resistance, such as P-glycoprotein, βIII-tubulin, and EMT markers [5].

Beyond Tubulin Isotypes: Other Resistance Mechanisms

While βIII-tubulin binding is crucial, this compound's efficacy in resistant settings is multifactorial.

  • Evasion of Drug Efflux Pumps: this compound is a poor substrate for the P-glycoprotein efflux pump, unlike paclitaxel and docetaxel. This results in higher intracellular concentrations [5] [6].
  • Additional Resistance Pathways: Resistance can also involve epithelial-mesenchymal transition, reduced baseline levels of stabilized microtubules, and impaired apoptotic response [5] [7].

References

Cabazitaxel pharmacokinetics and metabolism CYP450

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Parameters

The table below summarizes key population pharmacokinetic parameters for cabazitaxel following intravenous administration, derived from a study of 170 patients with advanced solid tumors [1].

Parameter Symbol Value (Typical for non-breast cancer patient, BSA 1.84 m²)
Clearance CL 48.5 L/h
Central Volume of Distribution V1 26.0 L
Steady-State Volume of Distribution Vss 4,870 L
Alpha Half-life t₁/₂α 4.4 min
Beta Half-life t₁/₂β 1.6 h
Gamma Half-life (Terminal) t₁/₂γ 95 h

This compound exhibits a triphasic elimination pattern with a very long terminal half-life and an extremely large volume of distribution, indicating extensive tissue binding [1]. This compound is over 90% protein-bound, primarily to albumin and lipoproteins [1].

Metabolism and CYP450 Interaction

This compound is predominantly metabolized in the liver, with CYP3A responsible for 80-90% of its metabolism, and CYP2C8 accounting for much of the remainder [2]. It is converted into about 20 metabolites, including three active ones (DM1, DM2, and docetaxel itself), though none individually account for more than 10% of the overall systemic exposure [3].

The following diagram illustrates the primary metabolic pathway and key drug interactions:

cabazitaxel_metabolism This compound This compound Inactive_Metabolites Inactive_Metabolites This compound->Inactive_Metabolites Primary Route Metabolites\n(DM1, DM2, Docetaxel) Metabolites (DM1, DM2, Docetaxel) This compound->Metabolites\n(DM1, DM2, Docetaxel) Minor Route (<5% exposure each) CYP3A4/5 Enzyme CYP3A4/5 Enzyme CYP3A4/5 Enzyme->this compound  Major Metabolic Driver CYP2C8 Enzyme CYP2C8 Enzyme CYP2C8 Enzyme->this compound  Minor Contributor Strong CYP3A Inhibitors\n(e.g., Ketoconazole) Strong CYP3A Inhibitors (e.g., Ketoconazole) Strong CYP3A Inhibitors\n(e.g., Ketoconazole)->CYP3A4/5 Enzyme Inhibits Strong CYP3A Inducers\n(e.g., Rifampin) Strong CYP3A Inducers (e.g., Rifampin) Strong CYP3A Inducers\n(e.g., Rifampin)->CYP3A4/5 Enzyme Induces

Major pharmacokinetic interactions occur with drugs that strongly affect CYP3A activity [4]:

  • Strong Inhibitors: Repeated administration of ketoconazole decreased this compound clearance by 20%, increasing systemic exposure (AUC) by 25% [4].
  • Strong Inducers: Repeated administration of rifampin increased this compound clearance by 21%, decreasing AUC by 17% [4].
  • Moderate Inhibitors: The moderate CYP3A4 inhibitor aprepitant did not significantly alter this compound exposure [4] [5].

Experimental Protocols for Key Studies

Metabolic Phenotyping with Midazolam

This protocol describes a proof-of-concept study to predict this compound clearance using midazolam as a phenotypic probe for CYP3A activity [2].

  • Objective: To investigate if the clearance of midazolam correlates with and can predict the clearance of this compound.
  • Probe Drug Administration: Patients received an intravenous shot of 2.5 mg midazolam 1-7 days prior to this compound chemotherapy [2].
  • Blood Sampling for Midazolam: Samples were collected just prior to the midazolam infusion (time 0) and at 30, 60, 120, 240, and 360 minutes after infusion [2].
  • This compound Administration and Sampling: Patients received this compound dosed at 25 mg/m² as a 1-hour IV infusion. Blood samples were taken before infusion and at 30, 60, 120, 240, 360, 600 minutes, and 24 hours after the start of the infusion [2].
  • Bioanalysis: Plasma concentrations of both drugs were quantified using validated liquid chromatography tandem mass spectrometry (LC-MS/MS) assays [2].
  • Data Analysis: Non-linear mixed-effects modeling was performed. The individual empirical Bayes estimates for midazolam clearance were tested as a covariate for this compound clearance [2].
  • Key Finding: Midazolam clearance significantly explained approximately 60% of the inter-individual variability in this compound clearance (R=0.74, P<0.004) [2].
Assessing Impact of Hepatic Impairment

This phase I dose-escalation study evaluated the safety and pharmacokinetics of this compound in patients with varying degrees of hepatic impairment [6].

  • Patient Cohorts: Patients were enrolled into four cohorts based on NCI criteria [6]:
    • Cohort 1: Normal hepatic function (total bilirubin and AST ≤ ULN)
    • Cohort 2: Mild impairment (bilirubin >1.0 to ≤1.5 × ULN or AST > ULN)
    • Cohort 3: Moderate impairment (bilirubin >1.5 to ≤3.0 × ULN)
    • Cohort 4: Severe impairment (bilirubin >3.0 to 10.0 × ULN)
  • Dosing: Different starting doses were used: 25 mg/m² (Cohort 1), 20 mg/m² (Cohort 2), and 10 mg/m² (Cohorts 3 & 4). Doses were escalated based on Cycle 1 dose-limiting toxicities (DLTs) [6].
  • PK Sampling: Intensive blood sampling was performed during Cycle 1 on Day 1 (pre-infusion, during infusion, and multiple time points up to 10 hours post-infusion) and on Days 2, 3, 4, 5, 8, and 10 [6].
  • Key Findings:
    • Maximum Tolerated Dose (MTD): The MTD was 20 mg/m² for mild hepatic impairment and 15 mg/m² for moderate impairment. The cohort with severe impairment was discontinued early due to DLTs [6].
    • Pharmacokinetics: Mild to moderate hepatic impairment did not cause a substantial decline in BSA-normalized this compound clearance. The most frequent grade 3-4 toxicity was neutropenia (42%) [6].

Clinical Implications and Future Directions

  • Dosing Individualization: Body surface area (BSA) is a poor predictor of this compound clearance [2]. Metabolic phenotyping with a probe drug like midazolam offers a promising strategy to individualize dosing from the first cycle, potentially optimizing the balance between efficacy (neutropenia has been associated with survival benefit) and toxicity [2].
  • Hepatic Impairment: this compound is contraindicated in patients with severe hepatic impairment (total bilirubin >3 × ULN). Dose reductions are recommended for patients with mild to moderate impairment [6].
  • Oral Formulation Development: Research is exploring oral this compound formulations boosted by pharmacoenhancers. In mice, coadministration with the CYP3A inhibitor ritonavir increased plasma exposure (AUC) of oral this compound by up to 34-fold [7] [3]. Adding the ABCB1/P-glycoprotein inhibitor elacridar to a ritonavir-boosted regimen further enhanced drug distribution to tissues like the brain, which could be beneficial for treating metastases or overcoming tumor-based efflux transporter resistance [3].

References

Cabazitaxel blood-brain barrier penetration studies

Author: Smolecule Technical Support Team. Date: February 2026

Key Evidence for BBB Penetration

The following table summarizes the core findings from pivotal preclinical studies on cabazitaxel's ability to target central nervous system (CNS) tumors.

Study Model / Context Key Finding on BBB Penetration Reported Outcome / Efficacy Source / Citation
Patient-Derived Orthotopic Glioblastoma Model (Mice) Crosses the BBB more effectively in tumor tissue vs. healthy brain due to reduced P-gp expression in tumor vasculature. Significant therapeutic effect was observed. [1] [2]
Intracranial Human Glioblastoma Xenografts (Mice) Rapidly penetrates the brain; superior activity to docetaxel at both early (with intact BBB) and advanced disease stages. Demonstrated superior activity compared to docetaxel. [3]
Preclinical Overview (Rodents, Dogs) Penetrates the BBB more effectively than docetaxel and paclitaxel. A broader spectrum of antitumor activity, including in intracranial glioblastomas. [4] [5]

Mechanism of Action and BBB Penetration

This compound, a microtubule inhibitor, kills cancer cells by stabilizing tubulin and preventing microtubule disassembly, which disrupts cell division [4]. Its key advantage in crossing the BBB is its low affinity for P-glycoprotein (P-gp), an ATP-dependent drug efflux pump that often expels chemotherapeutics from the brain [6] [4] [5]. This property allows this compound to achieve higher concentrations in the brain compared to other taxanes.

G This compound This compound BBB Blood-Brain Barrier (BBB) Endothelial Cell This compound->BBB  Crosses Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->this compound  Reduced efflux   BBB->Pgp  Low affinity for Brain Brain Tumor Tissue BBB->Brain  Delivers drug to

This compound's low P-gp affinity enables BBB penetration.

Advanced Delivery Strategies

Research explores nanocarriers to improve this compound delivery, as the conventional Tween-80/ethanol formulation has limitations [7]. These advanced systems aim to enhance targeting, reduce toxicity, and overcome biological barriers.

  • Lipid-Based Systems: Co-delivery of this compound and silibinin in cationic liposomes targeting the CD44 receptor has been investigated for prostate cancer [7].
  • Polymeric Nanoparticles: A study on this compound-loaded poly(alkyl cyanoacrylate) nanoparticles found that ultrasound-mediated BBB opening did not increase brain accumulation, suggesting that for hydrophobic drugs like this compound, simple passive targeting may be sufficient if the drug already bypasses efflux pumps [1] [2].
  • Nanocrystal-Based Systems: One study developed "all-stage" glioma-targeted liposomes coated with a "Y"-shaped ligand (pHA-Ahx-VAP) carrying this compound nanocrystals (pV-Lip/cNC) [8]. This system is designed to cross the intact BBB, target the tumor vasculature, and destroy vasculogenic mimicry channels, showing promise in preclinical models [8].

Experimental Protocols for Key Studies

The methodologies from critical studies provide a foundation for designing experiments.

  • Patient-Derived Glioblastoma Model [1] [2]: Mice were orthotopically implanted with patient-derived GBM cells (P3 line). Treatment began 5 weeks post-inoculation. Groups received either this compound-loaded nanoparticles with microbubbles and focused ultrasound (FUS), free this compound with FUS, free this compound alone, or a saline control. Drug accumulation in the brain was quantified using LC-MS/MS 3 hours post-treatment.
  • Intracranial Glioblastoma Xenograft Models [3]: Mice were implanted intracranially with human glioblastoma cell lines (SF295, U251). This compound's efficacy was tested against docetaxel at early and advanced disease stages, with tumor growth monitored to confirm its superior ability to treat CNS tumors.

References

Application Note: HPLC-PDA Method for Related Substances in Cabazitaxel

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Cabazitaxel is a second-generation taxane chemotherapy drug used for the treatment of metastatic castration-resistant prostate cancer. Ensuring its purity and monitoring related substances is crucial for drug safety and efficacy. This application note describes a specific, simple, reproducible, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array (PDA) detection for determining related substances in this compound, validated as per ICH guidelines [1].

2. Experimental Protocol

  • Instrumentation: The analysis was performed using a Waters 2489 UV 2695 pump and Waters 2998 PDA detector with Empower 2 software [1].
  • Column: Zorbax SB C18 (100 mm × 3.0 mm, 1.8 µm particle size) [1].
  • Mobile Phase:
    • Eluent A: Phosphate buffer, prepared by adding 1 mL of orthophosphoric acid to 1000 mL of water. The solution was filtered through a 0.45µm membrane filter and degassed [1].
    • Eluent B: Acetonitrile (HPLC grade) [1].
  • Diluent: A mixture of acetonitrile and water in a 60:40 ratio [1].
  • Chromatographic Conditions:
    • Flow Rate: 0.8 mL/min [1]
    • Column Temperature: 40°C [1]
    • Sample Temperature: 10°C [1]
    • Detection Wavelength: 220 nm [1]
    • Injection Volume: 3 µL [1]
    • Run Time: 22 minutes [1]
  • System Suitability: A reference solution was injected six times to ensure system precision. The %RSD for replicate injections for each component was calculated to confirm the system is suitable for use [1].

The experimental workflow for this method is outlined below:

workflow Prepare Mobile Phase A\n(Phosphate Buffer, pH 3.0) Prepare Mobile Phase A (Phosphate Buffer, pH 3.0) Configure HPLC System Configure HPLC System Prepare Mobile Phase A\n(Phosphate Buffer, pH 3.0)->Configure HPLC System Set Chromatographic Conditions Set Chromatographic Conditions Configure HPLC System->Set Chromatographic Conditions Prepare Mobile Phase B\n(Acetonitrile) Prepare Mobile Phase B (Acetonitrile) Prepare Mobile Phase B\n(Acetonitrile)->Configure HPLC System Inject & Run System\nSuitability Test Inject & Run System Suitability Test Set Chromatographic Conditions->Inject & Run System\nSuitability Test Prepare & Inject\nCalibration Standards Prepare & Inject Calibration Standards Inject & Run System\nSuitability Test->Prepare & Inject\nCalibration Standards Perform Sample Analysis Perform Sample Analysis Prepare & Inject\nCalibration Standards->Perform Sample Analysis Data Processing &\nPurity Assessment Data Processing & Purity Assessment Perform Sample Analysis->Data Processing &\nPurity Assessment

3. Method Validation Summary The method was validated according to ICH guidelines, assessing key parameters as detailed in the tables below [1].

Table 1: Specificity and Retention Time Data [1]

Compound Name Retention Time (min) Relative Retention Time (RRT)
CBZM01 Impurity 6.297 0.55
CBZN09 Impurity 10.669 0.97
This compound 11.021 1.00
CBZM02 Impurity 17.417 1.62

Table 2: Linearity and Range [1]

Analyte Concentration Range Correlation Coefficient (R²)
This compound LOQ – 0.10% 0.9998
CBZM01 Impurity 0.03 – 0.225% 0.9997
CBZM02 Impurity 0.03 – 0.225% 0.9997
CBZN09 Impurity 0.03 – 0.225% 0.9998

Table 3: Detection and Quantitation Limits [1]

Analyte Limit of Detection (LOD) Limit of Quantitation (LOQ)
This compound 0.002% 0.008%
CBZM01 Impurity 0.002% 73 ng/mL
CBZM02 Impurity 0.002% 71 ng/mL
CBZN09 Impurity 0.002% 6 ng/mL

The validation study confirmed that the method is specific, with no interference from the blank or other impurities, and accurate, with percent recovery results in good agreement with the labeled amount in dosage forms [1].

4. Discussion This RP-HPLC-PDA method provides a complete and validated solution for the quality control of this compound. Its key advantages are its robustness, with system suitability %RSD of less than 0.01% for this compound area and 0.2% for retention time, and its sensitivity, capable of detecting and quantifying the main drug and its key impurities at low levels [1]. The method is fit-for-purpose for the determination of related substances in both drug substance and pharmaceutical dosage forms.

Key Chemical Structures

The method was developed to separate and quantify this compound and three specified impurities [1]:

  • CBZM01: 7, 10-dimethoxy-DAB [1]
  • CBZM02: TES-Cabazitaxel [1]
  • CBZN09: tigloyl-cabazitaxel [1]

Analytical Procedure

  • Sample Preparation: Accurately weigh and transfer about 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a stock solution of approximately 1 mg/mL. Further dilute as required [1].
  • Analysis: Inject the prepared standard and sample solutions into the HPLC system under the chromatographic conditions described above.

Safety and Precautions

  • All chemicals and solvents, such as orthophosphoric acid and acetonitrile, should be of analytical or HPLC grade.
  • Standard laboratory safety procedures should be followed when handling chemicals and operating instrumentation.

References

Comprehensive Protocol for Liquid-Liquid Extraction and HPLC Analysis of Cabazitaxel in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cabazitaxel is a semi-synthetic tubulin-binding taxane approved for the treatment of castration-resistant metastatic prostate cancer in combination with prednisone. As a second-generation taxane, it demonstrates efficacy in taxane-resistant tumors due to its poor affinity for P-glycoprotein, a drug efflux transporter commonly overexpressed in multidrug-resistant cancers. Bioanalytical quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug interaction assessments during clinical development and post-approval clinical use [1].

The complex nature of biological samples like plasma necessitates effective sample preparation to isolate the analyte from interfering matrix components. Liquid-liquid extraction represents a well-established sample preparation technique that offers excellent clean-up capability for complex matrices. This protocol provides a detailed, validated method for LLE of this compound from rat plasma followed by HPLC-PDA analysis, based on established methodologies from recent scientific literature [2] [3].

Materials and Methods

Reagents and Chemicals
  • Analytical Standard: this compound (purity >95%)
  • Internal Standard: Docetaxel (DCX) or deuterated this compound (²H₆-cabazitaxel) for LC-MS/MS methods
  • Solvents: HPLC-grade acetonitrile, methanol, n-butyl chloride, ammonium hydroxide
  • Water: Deionized water purified through a Milli-Q system or equivalent
  • Plasma: Blank rat plasma (typically with EDTA-K₂ or lithium heparin as anticoagulant)
  • Mobile Phase Additives: Formic acid, ammonium formate
Equipment and Instruments
  • HPLC System: Shimadzu LC-20A series or equivalent, equipped with a photodiode array detector
  • Chromatographic Column: Shim-pack C₁₈ column (150 mm × 4.6 mm, 5 µm) or equivalent reversed-phase column
  • Sample Evaporation System: Nitrogen evaporator or centrifugal vacuum concentrator
  • Centrifuge: Capable of maintaining 4°C and achieving at least 12,000 × g
  • Analytical Balance: Microbalance with 0.01 mg sensitivity
  • Vortex Mixer and Piperting System
Solution Preparation
2.3.1. Standard Stock Solutions
  • Prepare this compound stock solution at 1 mg/mL in dimethyl sulfoxide (DMSO)
  • Prepare working solutions by serial dilution in acetonitrile:water (1:1, v/v) mixture
  • Prepare internal standard solution at appropriate concentration (typically 100 ng/mL for docetaxel)
2.3.2. Mobile Phase Preparation
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: Acetonitrile
  • Alternatively: Formic acid:acetonitrile:water (0.1:75:25, v/v/v) for isocratic elution
Liquid-Liquid Extraction Procedure

The following workflow illustrates the complete LLE procedure for this compound from rat plasma:

G Start Start with 500 µL rat plasma spiked with this compound and internal standard Step1 Add 20 µL of 4% ammonium hydroxide (vortex 30 seconds) Start->Step1 Step2 Add 100 µL acetonitrile (vortex 1 minute) Step1->Step2 Step3 Add 1 mL n-butyl chloride (vortex 2 minutes) Step2->Step3 Step4 Centrifuge at 12,000 × g for 10 minutes at 4°C Step3->Step4 Step5 Transfer organic layer (upper) to clean tube Step4->Step5 Step6 Evaporate to dryness under nitrogen stream at 40°C Step5->Step6 Step7 Reconstitute in 100 µL mobile phase B (vortex 2 minutes) Step6->Step7 Step8 Transfer to HPLC vial for analysis Step7->Step8

HPLC-PDA Analysis Conditions
  • Column: Shim-pack C₁₈ (150 mm × 4.6 mm, 5 µm)
  • Column Temperature: Maintain at 25-30°C
  • Mobile Phase: Formic acid:acetonitrile:water (0.1:75:25, v/v/v)
  • Flow Rate: 0.8 mL/min
  • Injection Volume: 20-50 µL
  • Detection Wavelength: 229 nm
  • Run Time: 10-15 minutes
  • Retention Time: this compound typically elutes at approximately 3.0 minutes under these conditions [2]

Method Validation

Extensive validation of the analytical method is essential to demonstrate reliability, sensitivity, and reproducibility for bioanalytical applications.

Analytical Performance Characteristics

Table 1: Validation parameters for this compound LLE extraction and HPLC-PDA analysis

Parameter Validation Results Acceptance Criteria
Linear range 100–5000 ng/mL Coefficient of determination (r²) > 0.99
Limit of detection (LOD) 50 ng/mL Signal-to-noise ratio ≥ 3:1
Limit of quantification (LOQ) 100 ng/mL Signal-to-noise ratio ≥ 10:1, accuracy 80-120%, precision <20% CV
Extraction recovery 69.3–77.4% Consistent and reproducible
Within-run precision <8.75% RSD ≤15% at LLOQ, ≤10% at other concentrations
Between-run precision <8.75% RSD ≤15% at LLOQ, ≤10% at other concentrations
Accuracy 88.5–100.3% 85-115% of nominal values
Specificity and Selectivity

The method demonstrates excellent specificity with no interference from endogenous plasma components at the retention time of this compound. Specificity was confirmed by analyzing blank plasma samples from at least six different sources and comparing chromatograms with those of spiked samples [2] [3].

Recovery and Matrix Effects

The recovery efficiency of LLE for this compound ranges from 69.3% to 77.4%, which is slightly lower than the 76.8% to 88.4% recovery achieved with graphene oxide-based magnetic solid-phase extraction (GO@MSPE) but remains within acceptable limits for bioanalytical methods [2].

Comparative Extraction Techniques

While LLE provides a robust and straightforward approach, alternative extraction methods may offer advantages for specific applications.

Method Comparison

Table 2: Comparison of extraction techniques for this compound from plasma

Characteristic Liquid-Liquid Extraction Magnetic Solid-Phase Extraction LC-MS/MS Method
Extraction recovery 69.3–77.4% 76.8–88.4% Not specified
LOD/LOQ 50/100 ng/mL 50/100 ng/mL 1.0 ng/mL
Linear range 100–5000 ng/mL 100–5000 ng/mL 1–100 ng/mL (extendable to 4000 ng/mL)
Precision <8.75% RSD Similar to LLE <8.75% RSD
Advantages Simple, cost-effective, requires basic lab equipment Higher recovery, reusable sorbent, greener approach Superior sensitivity, specificity
Limitations Lower recovery, use of organic solvents More complex synthesis of sorbent Expensive instrumentation, specialized expertise required
Applications Routine analysis, pharmacokinetic studies High-throughput analysis, method development Microdosing studies, low-dose applications

Troubleshooting and Technical Notes

Addressing Non-Specific Binding

This compound demonstrates significant non-specific binding to laboratory surfaces, which can impact accuracy, particularly when sample dilution is required [4] [1]. To mitigate this issue:

  • Use silanized glassware or polypropylene containers throughout the procedure
  • Avoid unnecessary sample transfer between containers
  • For samples requiring dilution, use plasma-based calibrators rather than buffer-based diluents
  • Consider adding a carrier protein (e.g., 0.1% bovine serum albumin) to dilution buffers if absolutely necessary
Optimization Strategies
  • pH Adjustment: The addition of ammonium hydroxide (4%) prior to extraction ensures this compound is in its non-ionized form, improving extraction efficiency into the organic phase
  • Solvent Selection: n-butyl chloride provides excellent extraction efficiency for this compound with minimal co-extraction of interfering endogenous compounds
  • Evaporation Temperature: Maintaining the evaporation temperature at 40°C or below prevents degradation of this compound while ensuring efficient solvent removal
Quality Control
  • Include quality control samples at low, medium, and high concentrations (e.g., 150, 1000, and 4000 ng/mL) in each analytical run
  • Process blank plasma samples and zero samples (blank plasma with internal standard) to monitor for potential interference
  • Ensure calibration standards cover the entire expected concentration range and are processed with each batch of samples

Applications in Drug Development

The validated LLE-HPLC method for this compound quantification has numerous applications in pharmaceutical research and development:

  • Preclinical pharmacokinetics: Determination of pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, AUC, and half-life in rodent models
  • Drug interaction studies: Assessment of potential interactions with CYP3A4 inhibitors or inducers [5]
  • Tissue distribution studies: Adaptation for quantification in various tissues beyond plasma
  • Formulation development: Supporting the development of novel this compound formulations with enhanced bioavailability
  • Toxicokinetics: Correlation of drug exposure with observed toxicological findings in preclinical safety assessment

Conclusion

The liquid-liquid extraction protocol coupled with HPLC-PDA analysis provides a robust, accurate, and precise method for quantifying this compound in rat plasma. While demonstrating slightly lower extraction efficiency compared to novel nanosorbent-based approaches, the LLE method remains a cost-effective and accessible solution for most laboratory settings. The validated method meets all acceptance criteria for bioanalytical method validation and offers sufficient sensitivity for comprehensive pharmacokinetic studies in preclinical drug development.

For applications requiring exceptional sensitivity (sub-ng/mL), such as microdosing studies or low-dose pharmacokinetics, LC-MS/MS methods provide superior performance despite requiring more sophisticated instrumentation and expertise [4] [1].

References

Cabazitaxel nanosorbent extraction methodology

Author: Smolecule Technical Support Team. Date: February 2026

Nanosorbents in Analytical Extraction

Nanosorbents are advanced materials used to isolate and concentrate target analytes from complex samples. The table below summarizes the main types and their features as applied in environmental analysis [1].

Nanomaterial Type Examples Key Properties Extraction Techniques
Carbonaceous Nanomaterials Graphene, Carbon Nanotubes (CNTs), Graphene Oxide (GO) High surface area, chemical stability, easy modification, delocalized pi-electrons for adsorption SPE, SPME, MSPE
Magnetic Nanoparticles (MNPs) Core–shell Fe₃O₄ polydopamine NPs, Iron oxide NPs Superparamagnetic properties, high surface area, easily separated via external magnet, tunable surface chemistry MSPE, d-SPE
Metal-Organic Frameworks (MOFs) TMU-8, TMU-9, MOF-199 Highly porous, tunable pore size and shape, high selectivity, large surface area MSPE, SPE
Silica Nanoparticles (SiNPs) Hybrid amine-functionalized titania/silica High surface area, easily modified with silanes SPE, d-SPE
Ion-Imprinted Polymer Nanoparticles (NIPs) Fe₃O₄@SiO₂@IIP High selectivity for pre-determined template ions (e.g., specific metals) SPE, MSPE

A general workflow for using these materials in Magnetic Solid-Phase Extraction (MSPE) is illustrated below. This is a common technique that leverages magnetic nanoparticles for easy separation.

Start 1. Sample Preparation A 2. Nanosorbent Addition Start->A B 3. Extraction & Binding A->B C 4. Magnetic Separation B->C D 5. Analyte Elution C->D End 6. Analysis D->End

Cabazitaxel in Nano-Drug Delivery

While not "extraction" in the analytical sense, this compound (CBZ) is extensively researched in the context of nano-based drug delivery systems. The goal is to overcome the severe side effects of its marketed formulation, which includes a surfactant that can cause neutropenia and other toxicities [2].

The following table summarizes different nano-formulations investigated for this compound, focusing on their composition and performance.

Nano-Formulation Composition Key Findings/Performance Reference
Nanoemulsion (NE-SIL/CBX) Oleic acid (oil), Tween-80 & Cremophor RH40 (surfactants), Transcutol HP (co-surfactant) Particle size: ~204 nm; Encapsulation efficiency: >95%; Sustained drug release over 72 h; 78.9% reduction in tumor volume in vivo. [3]
PLGA Nanoparticles Poly(lactic-co-glycolic acid) polymer Particle size: 70–110 nm; Sustained in vitro release for >28 days; Reduced hemolysis and neutropenia in rats compared to marketed formula. [2]
PEGylated Liposomes Hydrogenated soya phosphatidylcholine (HSPC), Cholesterol, DSPE-PEG-2000 Particle size: 70–110 nm; Better cellular internalization than micelles; Increased circulation half-life in pharmacokinetic studies. [2]

The process for developing and testing a this compound nanoemulsion, as an example of a nanocarrier system, can be visualized as follows.

F1 Formulation (Oil, Surfactants, Co-surfactant) F2 Preparation & Characterization (Particle Size, Encapsulation Efficiency) F1->F2 F3 In-Vitro Testing (Drug Release, Cytotoxicity) F2->F3 F4 In-Vivo Testing (Tumor Reduction, Safety Profile) F3->F4

Protocol: Preparation of this compound-Loaded PEGylated Liposomes

The following is a detailed protocol adapted from a research study for preparing CBZ-loaded liposomes using the thin film hydration method [2]. This exemplifies a concrete methodology for creating a this compound nano-formulation.

Objective: To prepare PEGylated liposomes for the encapsulation of this compound to improve its therapeutic efficacy and reduce side effects.

Materials:

  • Lipids: Hydrogenated soya phosphatidylcholine (HSPC), Cholesterol, DSPE-PEG-2000.
  • Drug: this compound (CBZ).
  • Solvents: Chloroform or Dichloromethane (HPLC grade).
  • Equipment: Rotary evaporator, sonicator (probe-type), round-bottom flask.

Method:

  • Formation of Thin Lipid Film:

    • Dissolve HSPC, Cholesterol, DSPE-PEG-2000 (at a weight ratio of 5.5:2.5:1), and this compound in 6 mL of chloroform/dichloromethane in a round-bottom flask.
    • Attach the flask to a rotary evaporator. Rotate at 140 rpm at a temperature of 37°C (above the lipid phase transition temperature) under vacuum for approximately 30 minutes to evaporate the solvent and form a uniform thin film on the inner wall of the flask.
  • Film Hydration:

    • Hydrate the dried lipid film with a suitable aqueous hydration medium (e.g., buffer solution) while maintaining the temperature above the lipid's phase transition temperature.
    • Gently rotate the flask for another 30-60 minutes without vacuum to allow the film to peel off and form multi-lamellar vesicles (liposomes).
  • Size Reduction:

    • To obtain small, unilamellar vesicles with a uniform size, sonicate the liposome suspension using a probe sonicator.
    • Apply sonication cycles (e.g., 20 seconds pulse on, 10 seconds pulse off) at 40% amplitude while keeping the sample in an ice bath to prevent overheating until the desired particle size is achieved.
  • Purification:

    • Purify the formed this compound liposomes from unencapsulated drug using a suitable technique such as dialysis or centrifugal filtration.

Characterization:

  • Particle Size and Distribution: Analyze using Dynamic Light Scattering (DLS).
  • Encapsulation Efficiency (EE): Determine by measuring the concentration of unencapsulated drug in the supernatant after purification. EE (%) = (Total drug added - Unencapsulated drug) / Total drug added × 100%.

Conclusion and Research Outlook

To clarify, the searched literature describes nanosorbents for extracting analytes like pollutants from water [1] [4] and nanocarriers as vehicles for delivering this compound inside the body [3] [2]. These are different applications of nanotechnology.

A direct protocol for "extracting" this compound using nanosorbents was not found. However, the principles of using magnetic nanosorbents for sample preparation [1] could potentially be adapted in a research setting to isolate this compound from complex biological matrices during bioanalysis.

Future research directions could focus on:

  • Developing Selective Nanosorbents: Designing molecularly imprinted polymers (MIPs) or immuno-nanosorbents specific to this compound for its selective extraction from plasma or urine for therapeutic drug monitoring.
  • Exploring New Materials: Applying the wide range of available nanomaterials, such as MOFs or functionalized silica nanoparticles, to address the analytical challenges of quantifying this compound and its metabolites.

References

Cabazitaxel intravenous infusion protocol duration

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Preparation and Administration Protocol

The preparation of JEVTANA is a critical two-step process that must be followed precisely to ensure the stability of the supersaturated solution.

Step 1: First Dilution
  • Mix the entire contents of the JEVTANA vial (60 mg/1.5 mL) with the entire contents of the supplied diluent vial [1] [2].
  • Technique: When transferring the diluent, direct the needle against the inside wall of the drug vial and inject slowly to limit foaming. After adding the diluent, mix the solution by gently inverting the vial repeatedly for at least 45 seconds. Do not shake [1].
  • Result: This produces an initial diluted solution with a concentration of 10 mg/mL of cabazitaxel. Let the vial stand for a few minutes to allow foam to settle. This solution must proceed to the second dilution within 30 minutes [1].
Step 2: Second (Final) Dilution
  • Withdraw the patient-specific dose from the initial 10 mg/mL solution using a calibrated syringe [1] [2].
  • Further dilute this dose into a PVC-free, sterile 250 mL container of either 0.9% sodium chloride or 5% dextrose solution [1] [2].
  • For doses greater than 65 mg, a larger volume of infusion fluid must be used so that the final concentration does not exceed 0.26 mg/mL. The final concentration should be between 0.10 mg/mL and 0.26 mg/mL [1].
  • Mix the final infusion solution thoroughly by gently inverting the bag or bottle [1].
Administration Checks
  • Visual Inspection: Prior to administration, inspect the final solution visually for particulate matter, crystals, or discoloration. Do not use if the solution is not clear or has precipitated [1] [2].
  • Premedication: Patients must be premedicated at least 30 minutes before the infusion with an intravenous corticosteroid, antihistamine, and H2 antagonist to reduce the risk and/or severity of hypersensitivity reactions [2].

The workflow below summarizes the entire preparation and administration process.

G Start Start Preparation Step1 Step 1: First Dilution Mix entire JEVTANA vial with entire diluent vial. Start->Step1 Step1_Detail Technique: Inject diluent slowly against vial wall. Mix by gentle inversion for 45s. Do not shake. Step1->Step1_Detail Step1_Result Result: 10 mg/mL solution. Proceed within 30 minutes. Step1->Step1_Result Step2 Step 2: Final Dilution Withdraw dose from first solution and transfer to 250 mL PVC-free bag of 0.9% NaCl or 5% Dextrose. Step1_Result->Step2 Step2_Detail Final Concentration must be between 0.10 mg/mL and 0.26 mg/mL. Step2->Step2_Detail Step2_Result Mix final solution by inverting bag/bottle. Step2->Step2_Result Check Pre-Administration Check Inspect for crystals, particulates, or discoloration. Discard if not clear. Step2_Result->Check Admin Administration Use 0.22 μm in-line filter. Infuse over 1 hour. Check->Admin

Supporting Pharmacokinetic Data

For research and development purposes, understanding the pharmacokinetic (PK) profile of this compound is essential. Key population PK parameters from a pooled analysis of clinical studies are summarized below [3].

Pharmacokinetic Parameter Value
Model Linear 3-compartment model [3]
Clearance (CL) 48.5 L/h (for a patient with BSA of 1.84 m²) [3]
Central Volume (V1) 26.0 L [3]
Steady-State Volume (Vss) 4,870 L [3]
Half-life (Alpha) 4.4 min [3]
Half-life (Beta) 1.6 h [3]
Half-life (Gamma - Terminal) 95 h [3]
Primary Metabolic Pathway Cytochrome P450 3A (CYP3A) [3] [4]

This analysis found that this compound clearance was related to body surface area (BSA) and potentially tumor type, but was not significantly influenced by sex, age, race, renal function, or mild hepatic impairment [3]. Research into alternative dosing strategies suggests that metabolic phenotyping of CYP3A activity may better predict this compound clearance than BSA alone, potentially paving the way for more personalized dosing in the future [4].

Critical Safety and Handling Notes

  • Hazardous Drug: JEVTANA is a hazardous anticancer agent. Follow applicable special handling and disposal procedures using appropriate personal protective equipment (PPE). If the solution contacts skin or mucous membranes, wash immediately and thoroughly with soap and water [2].
  • Supersaturated Solution: The final infusion solution is supersaturated and may crystallize over time. Do not use if crystallization occurs [1].
  • Drug Interactions: Avoid co-administration with strong CYP3A inhibitors (e.g., ketoconazole, ritonavir). If concomitant use is unavoidable, a 25% dose reduction of JEVTANA should be considered [1] [2].

References

Comprehensive Application Notes and Protocols for Cabazitaxel Nanoparticle Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cabazitaxel Nanoformulations

This compound is a second-generation semisynthetic taxane that has demonstrated significant efficacy against various cancer types, particularly in patients with taxane-resistant malignancies. As a microtubule stabilizer, this compound inhibits cell division by promoting tubulin polymerization and preventing microtubule depolymerization, ultimately leading to apoptotic cell death in cancer cells. The unique structural modification of this compound—substitution of two hydroxyl groups with methoxy side chains at the C-7 and C-10 positions—confers its ability to evade P-glycoprotein (P-gp) mediated drug resistance, a significant limitation of first-generation taxanes like paclitaxel and docetaxel. Despite these advantageous pharmacological properties, the clinical application of this compound faces considerable challenges due to its extremely hydrophobic nature and the serious side effects associated with its current clinical formulation (Jevtana), which contains polysorbate 80 and ethanol as solubilizing agents. These excipients have been linked to hypersensitivity reactions, neurotoxicity, and other severe adverse effects that often limit treatment duration and efficacy.

Nanoparticle-based delivery systems have emerged as promising strategies to overcome these limitations by improving this compound's solubility, extending its circulation half-life, enhancing tumor-specific accumulation, and reducing systemic toxicity. Various nanoplatforms have been investigated for this compound delivery, including polymeric nanoparticles, lipid-based systems, inorganic nanoparticles, and hybrid nanocarriers. These systems leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting and can be further functionalized with targeting ligands for active targeting of specific cancer cell receptors. Additionally, stimulus-responsive nanocarriers that release their payload in response to tumor microenvironment cues (e.g., pH, redox potential, enzymes) have been developed to achieve precise spatiotemporal control over drug release. This document provides comprehensive application notes and experimental protocols for the development, characterization, and evaluation of this compound-loaded nanoparticle systems, with a focus on translating preclinical findings into clinically viable formulations.

Formulation Compositions and Technical Specifications

The development of this compound nanoformulations has utilized diverse materials and manufacturing techniques. Below are comprehensive tables summarizing the various approaches reported in the literature.

Table 1: Polymeric Nanoparticle Formulations for this compound Delivery

Polymer Type Particle Size (nm) Encapsulation Efficiency (%) Drug Loading Capacity Key Findings Reference
PLGA (bone-targeted) 150-200 >85% 3-5% BS3 linker with alendronate targeting; inhibited EMT and metastasis in prostate cancer [1]
PEG-Polystyrene (inhalable) 121.7 ± 27.1 N/R N/R No toxicity in IV or INH routes; higher lung retention for inhalable form [2]
Poly(alkyl cyanoacrylate) (PEBCA) ~100 ~70% ~4% Decreased M2 macrophages in TNBC models; favorable tumor microenvironment modulation [3]
PDLLA-PEG-PDLLA thermosensitive hydrogel 65-70 >90% 10.1% Solution at room temp, gel at 37°C; inhibited orthotopic colorectal cancer and liver metastasis [4]
Human Serum Albumin (HSA) ~240 97% 1-3% Superior antitumor effect vs. CTX-Tween; 1.8x lower toxicity; combined with TGFβ-1 siRNA [5]

Table 2: Lipid-Based, Hybrid, and Stimulus-Responsive Nanocarriers

Carrier Type Components Particle Size (nm) Stimulus/ Targeting Key Advantages Reference
Redox-responsive nanocarrier D-α-tocopheryl-chitosan/hyaluronic acid <200 Glutathione-responsive + EGFR targeting Cetuximab functionalization; enhanced breast cancer efficacy [6]
Prodrug nanoparticles PLA-SS-CTX with mPEG-PLA 100-150 Redox-responsive (GSH) Balanced stability and drug activation; effective in resistant cancer [7]
Hybrid lipid-polymer Aptamer-conjugated LPNs with CUR/CTX 121.3 ± 4.2 Aptamer-targeted Co-delivery with curcumin; synergistic against prostate cancer [8]
Human Serum Albumin HSA only 130-170 SPARC-mediated targeting Avoids Tween-80 toxicity; utilizes albumin transport pathways [9]

Table 3: Key Characterization Parameters for this compound Nanoformulations

Parameter Analytical Method Target Range Significance
Particle size and PDI Dynamic Light Scattering 50-300 nm; PDI <0.3 Affects circulation time, tumor penetration, and cellular uptake
Zeta potential Electrophoretic Light Scattering ±10-30 mV Predicts colloidal stability; influences protein corona formation
Encapsulation efficiency HPLC after separation >80% Determines formulation efficiency and cost-effectiveness
Drug loading HPLC after dissolution 2-10% w/w Impacts administered volume and carrier material exposure
In vitro release Dialysis method Sustained over 24-72h Predicts drug release kinetics and potential for sustained effect

Experimental Protocols

Preparation of Bone-Targeted PLGA Nanoparticles

3.1.1 Materials:

  • PLGA (50:50, inherent viscosity 0.55-0.75 dL/g)
  • This compound (MedChem Express)
  • Bis(sulfosuccinimidyl) suberate (BS3) linker (Proteochem)
  • Polyvinyl alcohol (PVA, MW 30,000-70,000; 87-90% hydrolyzed)
  • Alendronate sodium hydrate (Cayman Chemical)
  • Dichloromethane (DCM, HPLC grade)
  • Phosphate-buffered saline (PBS, pH 7.4)

3.1.2 Equipment:

  • Ultrasonic processor UP200H system (Hielscher Ultrasonics)
  • Rotary evaporator with vacuum pump
  • Lyophilizer (ATR FATR.0 system)
  • Magnetic stirrer with temperature control
  • Centrifuge with cooling capability

3.1.3 Step-by-Step Procedure:

  • Organic phase preparation: Dissolve 50 mg of PLGA in 1 mL of hexafluoro-2-isopropanol and place on a shaker overnight. Separately, dissolve 10 mg of this compound in 1 mL of DCM.
  • Aqueous phase preparation: Dissolve 1 mg of BS3 linker in 2 mL of 5% PVA solution with magnetic stirring for 20 minutes.
  • Primary emulsion formation: Combine the drug/DCM solution with the 5% PVA/BS3 solution and sonicate using an ultrasonic processor for ten pulses at 40% amplitude for 10 seconds on ice.
  • Secondary emulsion: Transfer the primary emulsion to 10 mL of 0.5% PVA/BS3 solution and stir for 4-6 hours to allow solvent evaporation and nanoparticle hardening.
  • Purification: Centrifuge the nanoparticle suspension at 11,000 rpm for 20 minutes at room temperature. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice.
  • Lyophilization: Freeze the purified nanoparticle suspension and lyophilize for 48 hours to obtain a dry powder for storage at -20°C.
  • Alendronate conjugation: Reconstitute lyophilized NPs and alendronate separately in PBS at 1:1 w/w ratio. Mix the two solutions and incubate at room temperature for 1 hour with gentle stirring. Add 50 mM tris buffer (pH 7.4) to stop the reaction. Centrifuge twice at 11,000 rpm for 20 minutes to remove excess alendronate. Resuspend in PBS for immediate use or lyophilize for storage. [1]
Preparation of Redox-Responsive Prodrug Nanoparticles

3.2.1 Materials:

  • mPEG~5K~-PLA~8K~ copolymer
  • pLAn-SS-CTX prodrugs (synthesized as described in literature)
  • Acetone (HPLC grade)
  • Deionized water

3.2.2 Equipment:

  • Rotary evaporator
  • HPLC system with C8 reversed-phase column
  • Dynamic light scattering instrument

3.2.3 Step-by-Step Procedure:

  • Dissolution: Dissolve pLAn-SS-CTX prodrugs and mPEG~5K~-PLA~8K~ at a weight ratio of 1:19 (this compound equivalence) in 3 mL of acetone.
  • Nanoprecipitation: Add the acetone solution dropwise into 10 mL of deionized water under continuous stirring.
  • Solvent removal: Stir the mixture for an additional 10 minutes, then remove acetone using rotary evaporation under vacuum.
  • Characterization: Determine nanoparticle size by dynamic light scattering and this compound concentration by reversed-phase HPLC. [7]
Preparation of this compound-Loaded Human Serum Albumin Nanoparticles

3.3.1 Materials:

  • Human serum albumin (Sigma-Aldrich)
  • This compound (Yew Biotechnology Co.)
  • Ethanol (absolute)
  • Deionized water

3.3.2 Equipment:

  • Vacuum rotary evaporator
  • Transmission electron microscope (JEM-200C)
  • Malvern Zetasizer (Nano-ZS)

3.3.3 Step-by-Step Procedure:

  • Aqueous phase: Dissolve HSA (10-30 mg) in 1.8 mL deionized water.
  • Organic phase: Dissolve 1 mg this compound in 0.1 mL ethanol.
  • Emulsion formation: Add the this compound solution to the HSA solution under continuous stirring. Incubate at room temperature for 15 minutes.
  • Solvent removal: Remove ethanol using vacuum rotary evaporation at 37°C.
  • Purification and characterization: Centrifuge if necessary and characterize particle size, zeta potential, and morphology. Determine encapsulation efficiency by HPLC. [9]
Critical Quality Control Assessments

3.4.1 Particle Size and Zeta Potential Analysis:

  • Dilute nanoparticle suspension in distilled water (1:10 v/v)
  • Measure particle size and polydispersity index (PDI) by dynamic light scattering at 25°C
  • Determine zeta potential using electrophoretic light scattering
  • Acceptable criteria: Size 50-300 nm, PDI <0.3, zeta potential >|±10| mV

3.4.2 Encapsulation Efficiency and Drug Loading:

  • Add 200 μL of nanoparticle suspension to 800 μL acetonitrile
  • Vortex for 3 minutes to dissolve nanoparticles and release drug
  • Centrifuge at 14,000 rpm for 10 minutes
  • Analyze supernatant by HPLC with C18 column
  • Mobile phase: 60% acetonitrile/40% deionized water (isocratic)
  • Flow rate: 1.0 mL/min, detection wavelength: 230 nm
  • Calculate encapsulation efficiency = (Amount of drug in nanoparticles / Total drug amount) × 100%
  • Calculate drug loading = (Weight of drug in nanoparticles / Weight of nanoparticles) × 100% [9]

3.4.3 In Vitro Drug Release Study:

  • Place 1 mL of nanoparticle suspension (1 mg CBT equivalent) in dialysis tubing (MWCO = 14 kDa)
  • Immerse tubing in 50 mL PBS (pH 7.4) with 0.2% Tween-80 as release medium
  • Maintain at 37°C with shaking at 100 rpm
  • Collect 1 mL release medium at predetermined times (1, 2, 4, 8, 12, 24, 36, 48 h)
  • Replace with equal volume of fresh medium after each sampling
  • Analyze drug concentration by HPLC
  • Compare release profile with Jevtana formulation as control [9]

Therapeutic Applications and Efficacy Data

In Vitro Biological Evaluations

4.1.1 Cytotoxicity Assay (MTT Protocol):

  • Seed cancer cells (e.g., PC3, C4-2B for prostate; A549 for lung; HCT116 for colon) in 96-well plates at 8×10³ cells/well
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment
  • Treat cells with various concentrations of this compound formulations (free drug, nanoparticles, targeted nanoparticles) in serum-free medium
  • Incubate for 48 hours at 37°C
  • Add 30 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours
  • Remove medium and add 100 μL DMSO to dissolve formazan crystals
  • Measure absorbance at 492 nm using microplate reader
  • Calculate cell viability % = (Absorbance of treated cells / Absorbance of control cells) × 100
  • Determine IC₅₀ values using nonlinear regression analysis [9]

4.1.2 Cellular Uptake Studies:

  • Seed cells in 6-well plates at 2×10⁵ cells/well and culture overnight
  • Treat cells with fluorescent-labeled nanoparticles (e.g., DiI-loaded) for 4 hours
  • For competition assays, pre-treat cells with free targeting ligands (e.g., alendronate for bone targeting, hyaluronic acid for CD44 targeting)
  • Wash cells twice with cold PBS
  • Harvest cells using trypsin-EDTA and centrifuge at 1,500 rpm for 5 minutes
  • Resuspend cell pellets in PBS containing 2% FBS
  • Analyze fluorescence intensity by flow cytometry or confocal microscopy [6] [3]

4.1.3 Apoptosis Assay:

  • Seed cells in 12-well plates and treat with formulations for 24-48 hours
  • Harvest cells and stain with Annexin V-FITC and propidium iodide using apoptosis detection kit
  • Incubate for 15 minutes in dark at room temperature
  • Analyze by flow cytometry within 1 hour
  • Distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations
In Vivo Efficacy Studies

4.2.1 Animal Models and Dosing:

  • Prostate cancer bone metastasis: Use PC3 or C4-2B prostate cancer cells inoculated into tibia or femur of immunodeficient mice
  • Breast cancer models: Utilize MDA-MB-231 orthotopic models or patient-derived xenografts (HBCx-39) for triple-negative breast cancer
  • Colorectal cancer: Establish orthotopic models by transplanting subcutaneous tumors onto the cecum of mice
  • Dosing regimens: Administer this compound formulations intravenously at 2-10 mg/kg weekly or biweekly for 4-6 weeks
  • Control groups: Include untreated, empty nanoparticles, and free this compound (Jevtana equivalent) groups

4.2.2 Efficacy Endpoints:

  • Tumor volume measurement: Monitor twice weekly using calipers (volume = length × width² × 0.5)
  • Bioluminescence imaging: For metastatic models, image weekly after injecting luciferin substrate
  • Survival analysis: Record overall survival from treatment initiation to humane endpoint
  • Histopathological analysis: At study endpoint, harvest tumors for H&E staining, immunohistochemistry, and apoptosis detection (TUNEL assay)

4.2.3 Biodistribution Studies:

  • Label nanoparticles with near-infrared dyes (DiR, Cy7)
  • Administer via intravenous injection to tumor-bearing mice
  • Image at predetermined time points (1, 4, 12, 24, 48, 72 h) using IVIS imaging system
  • At endpoint, collect major organs (heart, liver, spleen, lung, kidney) and tumors for ex vivo imaging
  • Quantify fluorescence intensity in tissues using region-of-interest analysis

Table 4: Summary of Efficacy Findings from Preclinical Studies

Cancer Model Formulation Type Key Efficacy Findings Reference
Prostate cancer bone metastasis Bone-targeted PLGA nanoparticles Attenuated Vimentin, increased E-cadherin; reduced phosphorylated Src; inhibition of EMT, invasion, and migration [1]
Paclitaxel-resistant NSCLC HSA nanoparticles + TGFβ-1 siRNA Enhanced antitumor effect vs. CTX-Tween; combined therapy prevented drug resistance [5]
Triple-negative breast cancer Poly(2-ethylbutyl cyanoacrylate) NPs Altered tumor microenvironment; decreased M2 macrophages; enhanced antitumor response [3]
DMBA-induced breast cancer Redox-responsive chitosan-hyaluronic acid NPs Improved pharmacokinetics; superior tumor regression; enhanced survival [6]
Orthotopic colorectal cancer Thermosensitive hydrogel Inhibition of primary tumor and liver metastasis; sustained release at tumor site [4]
Paclitaxel-resistant cervical and lung cancer Redox-responsive prodrug NPs Remarkable efficacy in resistant models; improved safety profile [7]

Pathway Diagrams and Mechanisms

Bone-Targeted Nanoparticle Mechanism

The following diagram illustrates the mechanism of bone-targeted this compound nanoparticles for treating prostate cancer bone metastases:

G NP This compound-Loaded NP BS3 BS3 Linker NP->BS3 ALN Alendronate Targeting Bone Bone Matrix (Ca²⁺ Rich) ALN->Bone High Affinity Binding BS3->ALN PCa Prostate Cancer Cell Bone->PCa Local Drug Release EMT EMT Inhibition PCa->EMT Vimentin ↓ E-cadherin ↑ Invasion Reduced Invasion EMT->Invasion p-Src ↓ p-Cofilin ↑

Diagram 1: Mechanism of bone-targeted this compound nanoparticles for prostate cancer bone metastasis treatment. The alendronate targeting moiety binds to calcium-rich bone matrix, facilitating localized drug release to prostate cancer cells. This leads to inhibition of epithelial-mesenchymal transition (EMT) through regulation of key biomarkers (Vimentin, E-cadherin) and signaling pathways (Src, cofilin), ultimately reducing cancer cell invasion and migration. [1]

Redox-Responsive Drug Release Mechanism

G cluster_tumor Tumor Microenvironment cluster_cell Intracellular Space NP Circulating Nanoparticle GSH High GSH Concentration NP->GSH Cellular Uptake Cleavage Disulfide Bond Cleavage GSH->Cleavage Reductive Environment Release Drug Release Cleavage->Release Linker Breakdown Effect Cytotoxic Effect Release->Effect Microtubule Stabilization

Diagram 2: Redox-responsive drug release mechanism in tumor microenvironment. This compound prodrug nanoparticles remain stable during circulation but undergo disulfide bond cleavage in the reductive tumor microenvironment characterized by elevated glutathione (GSH) levels. This triggers drug release and subsequent cytotoxic effects through microtubule stabilization. [6] [7]

Experimental Workflow for Nanoparticle Development

G cluster_preclinical Preclinical Development Stages cluster_evaluation Biological Evaluation Formulation Formulation Design Preparation Nanoparticle Preparation Formulation->Preparation Characterization Physicochemical Characterization Preparation->Characterization InVitro In Vitro Evaluation Characterization->InVitro InVivo In Vivo Assessment InVitro->InVivo Analysis Data Analysis & Optimization InVivo->Analysis Analysis->Formulation Feedback Loop

Diagram 3: Comprehensive workflow for development and evaluation of this compound nanoparticle formulations. The process begins with rational formulation design followed by nanoparticle preparation, thorough physicochemical characterization, in vitro biological evaluation, and in vivo assessment, with a feedback loop for continuous optimization. [1] [6] [9]

Safety and Biocompatibility Profiles

The safety evaluation of this compound nanoformulations is a critical aspect of their development. Comprehensive assessment includes both in vitro and in vivo evaluations:

6.1 Hemocompatibility Testing:

  • Collect fresh blood from Sprague-Dawley rats and centrifuge at 1,500 × g for 10 minutes to separate red blood cells (RBCs)
  • Wash RBCs three times with normal saline and prepare 2% (v/v) suspension
  • Mix nanoparticle formulations with RBC suspension (1:1 v/v)
  • Incubate for 1.5 hours at 37°C
  • Centrifuge and measure absorbance of supernatant at 545 nm
  • Calculate hemolysis rate = (Abs sample - Abs negative control) / (Abs positive control - Abs negative control) × 100%
  • Normal saline and distilled water serve as negative and positive controls, respectively
  • Hemolysis <5% is generally considered acceptable for intravenous administration [9]

6.2 Maximum Tolerated Dose (MTD) Determination:

  • Administer escalating doses of this compound formulations to healthy mice (n=3-5 per group)
  • Monitor body weight, food/water intake, and clinical signs daily for 14 days
  • Record hematological and biochemical parameters at study endpoint
  • Identify MTD as the highest dose causing <20% body weight loss with no mortality

6.3 Histopathological Evaluation:

  • At study endpoint, collect major organs (heart, liver, spleen, lung, kidney)
  • Fix in 10% neutral buffered formalin for 24-48 hours
  • Process tissues through graded ethanol series, embed in paraffin
  • Section at 5 μm thickness and stain with hematoxylin and eosin (H&E)
  • Examine under light microscope for pathological changes
  • Score tissue damage on a standardized scale (0 = normal, 4 = severe damage)

Studies have consistently demonstrated that nanoformulations significantly improve the safety profile of this compound compared to the commercial Jevtana formulation. For instance, HSA-based this compound nanoparticles showed approximately 1.8-fold lower toxicity than CTX-Tween in experimental models. [5] Similarly, redox-responsive prodrug nanoparticles exhibited markedly improved safety profiles while maintaining antitumor efficacy in paclitaxel-resistant cancer models. [7]

Conclusion and Future Perspectives

The development of nanoparticle-based delivery systems for this compound represents a promising strategy to overcome the limitations of current clinical formulations. The application notes and protocols detailed in this document provide researchers with comprehensive methodologies for designing, preparing, and evaluating this compound nanoformulations with enhanced therapeutic efficacy and reduced toxicity. Key advantages of these systems include improved drug solubility, passive targeting through the EPR effect, active targeting through surface functionalization, and stimulus-responsive drug release triggered by tumor microenvironment cues.

Future directions in this compound nanoformulation development should focus on several key areas:

  • Multifunctional systems: Development of nanoparticles combining chemotherapy with other treatment modalities such as gene therapy (siRNA), immunotherapy, or photothermal therapy
  • Personalized approaches: Design of nanoplatforms that can be tailored to individual patient characteristics based on tumor biology, receptor expression patterns, and metabolic profiles
  • Advanced targeting strategies: Implementation of dual-targeting approaches that simultaneously target both tumor cells and the tumor microenvironment components
  • Clinical translation acceleration: Addressing scale-up manufacturing challenges, conducting comprehensive toxicological assessments, and designing clinically relevant efficacy models to bridge the gap between preclinical findings and clinical applications

As research in this field continues to evolve, this compound nanoformulations hold significant promise for improving outcomes in various cancer types, particularly those with limited treatment options such as taxane-resistant and metastatic cancers.

References

Cabazitaxel combination therapy prednisone protocol

Author: Smolecule Technical Support Team. Date: February 2026

Experimental & Clinical Data

For researchers, the efficacy and safety profile of this regimen is supported by key clinical trials and meta-analyses. The following table summarizes comparative outcomes for the two approved cabazitaxel doses:

Parameter This compound 20 mg/m² This compound 25 mg/m²
Median Overall Survival (OS) 13.4 months [1] [2] 14.5 months [1] [2]
Hazard Ratio (OS) vs. 25 mg/m² 1.024 (97.78% CI: 0.886, 1.184) - establishing non-inferiority [2] -
Febrile Neutropenia Incidence 2% [1] [2] 9% [1] [2]
Grade 3-4 Infections 10% [1] [2] 20% [1] [2]
Deaths within 30 days of last dose 3.8% [1] [2] 5.4% [1] [2]

A 2025 network meta-analysis of 13 studies further contextualized the efficacy of the CAB 25 mg/m² regimen, showing it significantly improved Overall Survival (OS) compared to Androgen Receptor Pathway Inhibitors (ARPI) and Mitoxantrone (MIT). However, its efficacy was inferior to Lutetium-177 PSMA (Lu-PSMA) and Therapeutic Drug Monitoring (TDM)-guided CAB. For Progression-Free Survival (PFS), CAB 25 mg/m² was superior to ARPI and MIT but not as effective as CAB 20 mg/m², Lu-PSMA, or TDM-CAB [3].

Detailed Experimental Protocol

This section outlines the key methodological procedures for the administration and monitoring of the this compound and prednisone regimen as used in clinical practice and trials.

Drug Reconstitution and Administration
  • This compound Preparation: Reconstitute this compound concentrate with the provided diluent (13% ethanol in water) to a final concentration of 10 mg/mL. Further dilute in 250-500 mL of 0.9% Sodium Chloride or 5% Dextrose in Water to a final concentration of 0.1-0.26 mg/mL. The solution must be dispensed in non-PVC containers and administered through a non-PVC, low-sorbing infusion set with a 0.22-micron in-line filter [4].
  • Stability: The reconstituted vial should be used within 30 minutes. The final infusion solution is stable for 8 hours at room temperature or 24 hours if refrigerated [4].
  • Prednisone Administration: Administered orally, typically as a single daily dose, with food or after a meal to minimize gastric irritation [4].
Premedication and Supportive Care

To reduce the risk and severity of hypersensitivity reactions, premedicate at least 30 minutes before each this compound infusion with [4] [5]:

  • Antihistamine: Dexchlorpheniramine 5 mg, or diphenhydramine 25 mg (or equivalent), intravenously.
  • Corticosteroid: Dexamethasone 8 mg (or equivalent), intravenously.
  • H2 Antagonist: Ranitidine 50 mg (or equivalent), intravenously.

Prophylactic antiemetics are also recommended, as the regimen can cause nausea and vomiting in 10-30% of patients [4].

Dose Modification Protocol

Dose adjustments are critical for managing adverse events. The following guidelines are recommended [5]:

Adverse Reaction Recommended Action
Prolonged Grade ≥3 Neutropenia (>1 week despite G-CSF) Delay treatment until ANC >1,500 cells/mm³, then reduce dose by one level. Use G-CSF for secondary prophylaxis.
Febrile Neutropenia or Neutropenic Infection Delay until resolution and ANC >1,500 cells/mm³, then reduce dose by one level. Use G-CSF for secondary prophylaxis.
Grade ≥3 Diarrhea or Persistent Diarrhea Delay until improvement/resolution, then reduce dose by one level.
Grade 2 Peripheral Neuropathy Delay until improvement/resolution, then reduce dose by one level.
Grade ≥3 Peripheral Neuropathy Discontinue this compound permanently.
Mild Hepatic Impairment (total bilirubin >1 to ≤1.5 x ULN or AST >1.5 x ULN) Reduce dose to 20 mg/m².
Moderate Hepatic Impairment (total bilirubin >1.5 to ≤3.0 x ULN and any AST) Reduce dose to 15 mg/m².

Dose Reduction Levels: The standard dose reduction from 25 mg/m² is to 20 mg/m². A further reduction from 20 mg/m² to 15 mg/m² may be considered [5].

Granulocyte-Colony Stimulating Factor (G-CSF) Prophylaxis

Primary prophylaxis with G-CSF is recommended for patients with high-risk clinical features [5]:

  • Older age
  • Poor performance status
  • Previous episodes of febrile neutropenia
  • Extensive prior radiation
  • Poor nutritional status
  • Other serious comorbidities Primary prophylaxis should be considered for all patients receiving the 25 mg/m² dose [5].

Mechanism and Clinical Pathway

The diagram below illustrates the mechanism of action and clinical decision pathway for the this compound and prednisone regimen.

CAB This compound IV Subcell Cellular Uptake CAB->Subcell PRED Prednisone PO PRED->Subcell Microtub Stabilizes Microtubules Subcell->Microtub Arrest Cell Cycle Arrest (Mitosis) Microtub->Arrest Apop Apoptosis Arrest->Apop PCa_Death Tumor Cell Death Apop->PCa_Death Patient Patient with mCRPC Post-Docetaxel Decision Dose Selection 20 mg/m² vs 25 mg/m² Patient->Decision Premed Premedication: Antihistamine, Corticosteroid, H2 Antagonist Decision->Premed Admin Cycle Administration: This compound (Day 1) + Prednisone (Daily) Premed->Admin Monitor Monitoring: Weekly CBC (Cycle 1), Pre-cycle labs, PSA, Imaging Admin->Monitor AE Manage Adverse Events (Dose Delay/Reduction, G-CSF) Monitor->AE Outcome Continue until disease progression or unacceptable toxicity AE->Outcome

Research Implications

The this compound and prednisone protocol remains a cornerstone of post-docetaxel mCRPC treatment. Current research explores several avenues to optimize its use [3]:

  • Therapeutic Drug Monitoring (TDM): Emerging evidence suggests TDM-guided dosing may improve the efficacy of this compound, potentially outperforming the fixed 25 mg/m² dose in terms of PFS [3].
  • Novel Combinations: Research into combining this compound with other agents, such as carboplatin (CAB + CP), is ongoing. However, initial findings indicate that while such combinations may enhance efficacy, they can also significantly increase the risk of serious adverse events (SAEs) and require careful safety monitoring [3].
  • Treatment Sequencing: With the approval of multiple therapies for mCRPC, including Lu-PSMA, understanding the optimal sequence of treatments is crucial. The this compound regimen provides an important option in this evolving landscape [3].

References

Method 1: Genomic Instability Analysis via Chromosomal Instability (CTC-CIN) Scoring

Author: Smolecule Technical Support Team. Date: February 2026

This method focuses on quantifying chromosomal instability within CTCs as a predictive biomarker for taxane resistance. The protocol is based on a preplanned biomarker analysis of the CARD trial [1].

Protocol: CTC-CIN Analysis via HD-SCA

1. Sample Collection and Processing

  • Collection: Collect patient peripheral blood samples (typically 10-30 mL) into tubes containing anticoagulants (e.g., EDTA or cell preservative tubes) at baseline, during treatment (e.g., cycle two), and at end of treatment/progression [1].
  • Processing: Process samples within a strict time window (usually 24-72 hours) to ensure cell viability. Isolate CTCs using an enrichment-free method to enable the capture of a heterogeneous population of cells, including those with mesenchymal features [2].

2. Cell Preparation and Staining (HD-SCA Workflow) The High-Definition Single Cell Assay (HD-SCA) allows for the morphological identification and genomic characterization of rare cells [2].

  • Slide Preparation: Blood samples are subjected to red blood cell lysis, and the remaining nucleated cells are plated onto glass slides.
  • Multiplex Immunofluorescence (IF) Staining: Stain slides with a multi-channel fluorescence antibody panel to identify different cell types and states [2]:
    • DAPI: Nuclear stain.
    • Pan-cytokeratin (CK): Marker for epithelial-derived CTCs.
    • CD45: Leukocyte marker for identification and exclusion of white blood cells.
    • Vimentin (VIM): Mesenchymal marker to identify CTCs undergoing epithelial-mesenchymal transition (EMT).

3. Imaging and CTC Identification

  • Automated high-resolution fluorescence microscopy is used to scan the entire slide.
  • Identified nucleated cells (DAPI+) are classified based on their marker expression [2]:
    • epi-CTCs: CK+, CD45-.
    • mes-CTCs: CK+, VIM+, CD45-.
    • Platelet-coated CTCs: CK+ CTCs with associated CD61+ platelets.

4. Single-Cell Isolation and Whole Genome Sequencing

  • Using micro-manipulation, individual CTCs of interest are isolated based on their phenotypic classification.
  • Whole-genome amplification (WGA) is performed on single cells to generate sufficient DNA material.
  • Low-pass whole-genome sequencing (lp-WGS) is conducted to assess copy number alterations (CNA) across the genome [2].

5. Data Analysis: Chromosomal Instability Scoring

  • Bioinformatic tools are used to analyze the CNA profiles.
  • CTC-CIN Score: The degree of chromosomal instability is quantified, often using metrics like the number of large-scale state transitions (LSTs) between genomic segments or the proportion of the genome altered. A high CIN count is significantly associated with worse overall survival in cabazitaxel-treated mCRPC patients [1].

The workflow for this protocol is outlined below.

Start Patient Blood Draw Proc Sample Processing & CTC Isolation Start->Proc Stain Multiplex IF Staining: DAPI, CK, CD45, VIM Proc->Stain Image Automated Microscopy & Cell Classification Stain->Image SingleCell Single-Cell Micromanipulation Image->SingleCell Seq Whole-Genome Amplification & Low-Pass WGS SingleCell->Seq Analysis Bioinformatic Analysis: Copy Number Alterations & CIN Score Seq->Analysis Result Report: Prognostic & Predictive Biomarker Analysis->Result

Method 2: Phenotypic and Molecular Profiling via Multi-Omic Analysis

This protocol provides a framework for deep molecular characterization of CTCs, integrating genomics and proteomics to deconvolute tumor heterogeneity and clonal evolution [2].

Protocol: Multi-Omic CTC Analysis

1. Sample Collection from Multiple Compartments To fully capture spatial heterogeneity, collect paired liquid biopsies from different anatomical compartments [2]:

  • Peripheral Blood (PB): Standard venipuncture.
  • Bone Marrow Aspirate (BMA): Collected from the iliac crest. BMA typically contains a much higher concentration and greater diversity of CTCs than PB [2].

2. Cell Processing and Staining (HD-SCA3.0) Follow the HD-SCA workflow as described in Method 1, Section 2, to identify and classify various CTC subtypes, including epithelial, mesenchymal, and platelet-coated populations [2].

3. Downstream Multi-Omic Analysis After imaging and classification, cells are routed for further analysis:

  • A. Single-Cell Genomic Analysis:
    • Isolated CTCs are subjected to lp-WGS for CNA profiling and clonal lineage tracing, similar to Method 1 [2].
    • Phylogenetic trees are constructed to understand the evolutionary relationship between subclones and their distribution in PB vs. BMA.
  • B. Targeted Proteomic Analysis via Imaging Mass Cytometry (IMC):
    • Alternatively, following IF staining, slides can be analyzed using IMC.
    • IMC uses metal-tagged antibodies and mass spectrometry to simultaneously quantify over 40 protein markers on a single cell, providing deep phenotyping of CTCs and their microenvironment [2].

4. Data Integration

  • Integrated analysis of genomic (CNA, subclones), proteomic (protein expression), and morphological data (size, shape, platelet coating) is performed.
  • This reveals associations between specific genomic subclones and phenotypic states, such as the emergence of a mesenchymal phenotype within a genetically defined subclone [2].

The following table summarizes the two core methodologies side-by-side.

Feature Method 1: Genomic Instability (CTC-CIN) Method 2: Multi-Omic Profiling
Primary Focus Quantifying chromosomal instability as a resistance biomarker [1] Comprehensive analysis of phenotypic & genotypic heterogeneity [2]
Key Output CTC-CIN score (e.g., based on large-scale CNAs) Clonal lineage, association of genotype with EMT state, spatial heterogeneity
Core Technique Low-pass Whole Genome Sequencing (lp-WGS) lp-WGS + Imaging Mass Cytometry (IMC) / Multiplex IF
Sample Type Peripheral Blood Peripheral Blood & Bone Marrow Aspirate [2]
Clinical Utility Prognostic & predictive biomarker for taxane resistance [1] Deep phenotyping for understanding resistance mechanisms & disease progression

Discussion for Researchers

The application of these single-cell CTC analysis methods provides unprecedented insights into cancer biology and treatment resistance.

  • Clinical Value of CTC-CIN: The detection of high chromosomal instability in CTCs is a validated prognostic biomarker and predicts resistance to this compound in mCRPC. Patients with detectable CTC-CIN at baseline derived less benefit from this compound compared to alternative AR-targeted therapy, identifying a population with unmet clinical needs [1].
  • Biological Insights from Multi-Omics: Multi-omic analysis demonstrates that CTCs exist in a clonal lineage and can acquire a mesenchymal state while maintaining their clonal genetic identity, providing direct evidence of EMT in progression [2]. Furthermore, significant spatial heterogeneity is observed, with differences in CTC abundance, phenotype, and genotype between peripheral blood and the bone marrow reservoir, underscoring the importance of sampling strategy [2].

References

Cabazitaxel premedication regimen to prevent adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Rationale for Premedication

Cabazitaxel is a microtubule inhibitor used in combination with prednisone for treating metastatic castration-resistant prostate cancer (mCRPC) previously treated with a docetaxel-containing regimen [1]. A critical challenge in its administration is the risk of hypersensitivity reactions (HSRs), which are often linked to its solubilizing agent, polysorbate 80 [2] [1]. These reactions can be severe, manifesting as generalized rash/erythema, hypotension, and bronchospasm [2] [1].

To mitigate this risk, a standard premedication protocol is mandated before each this compound dose. The primary goal of this regimen is to reduce the risk and/or severity of hypersensitivity reactions, thereby ensuring patient safety and treatment continuity [2]. A 2025 prospective observational study confirmed that with appropriate premedication, infusion-related reactions (IRRs) to taxanes, including this compound, accounted for only a small fraction (3.8%) of all adverse events and were typically of low severity (Grade ≤2) [3].

Standard Premedication Regimen

The recommended premedication should be administered intravenously at least 30 minutes prior to each this compound infusion [2] [4].

Table 1: Standard Intravenous Premedication Protocol for this compound

Medication Class Example Agents Standard Dose Timing
Corticosteroid Dexamethasone (or equivalent) 8 mg IV [2] At least 30 minutes prior to this compound infusion [2]
H1 Antihistamine Diphenhydramine (or equivalent) 25 mg IV [2] At least 30 minutes prior to this compound infusion [2]
H2 Antagonist Ranitidine (or equivalent) 50 mg IV [4] At least 30 minutes prior to this compound infusion [2]

This triple-drug approach targets different pathways of potential hypersensitivity reactions to provide comprehensive prophylaxis.

Clinical Evidence & Adverse Reaction Profile

Despite premedication, patients may still experience adverse reactions. The following table summarizes the incidence of common adverse events associated with this compound, based on clinical trial data.

Table 2: Select Adverse Reactions (ARs) and Hematologic Abnormalities in Patients Receiving this compound (20 mg/m² or 25 mg/m²)

Adverse Reaction / Laboratory Abnormality Incidence (All Grades) Incidence (Grade 3-4)
Hematologic
Neutropenia [5] Most common 20-94% [4]; Febrile neutropenia: 2-9% [5]
Anemia [2] [5] ≥10% Not Specified
Leukopenia [5] ≥10% Not Specified
Thrombocytopenia [5] ≥10% Not Specified
Non-Hematologic
Diarrhea [2] [5] 35-47% [4] 1-6% [4]
Nausea [2] [5] 22-34% [4] 1-2% [4]
Fatigue/Asthenia [2] [5] 17-37% [4] 3-5% [4]
Vomiting [2] [5] 15-23% [4] 1-2% [4]
Constipation [2] [5] 13-20% [4] ≤1% [4]
Hematuria [2] [5] 8-17% [4] 1-2% [4]

A 2025 prospective study of 56 patients receiving taxanes (including one on this compound) over 206 cycles observed that infusion-related reactions (IRRs) were infrequent (3.8%). The most common IRRs were chest tightness (44.4%), flushing (33.4%), and dyspnea (22.2%). The study concluded that these reactions were typically Grade 2 or lower in severity and did not lead to therapy discontinuation, underscoring the efficacy of standard premedication and monitoring [3].

Detailed Experimental & Clinical Protocols

For researchers and clinicians, implementing a precise protocol is crucial. The workflow below outlines the key steps from patient preparation to post-infusion monitoring.

CabazitaxelProtocol Start Patient Eligibility Assessment (mCRPC post-docetaxel) A Pre-Treatment Checks: - Absolute Neutrophil Count (ANC) >1500/mm³ - Assess Hepatic Function - Review Contraindications Start->A B Administer Premedication IV, at least 30 minutes pre-infusion: - Corticosteroid - H1 Antihistamine - H2 Antagonist A->B C Reconstitute this compound - Use supplied diluent (13% ethanol in water) - Final concentration: 10 mg/mL - Further dilute in 0.9% NaCl or 5% Dextrose B->C D Final Infusion Preparation - Use non-PVC container and infusion set - Use in-line 0.22 micron filter C->D E Administer this compound - IV infusion over 1 hour D->E F Monitor Patient Closely - Especially during 1st and 2nd infusions - Observe for signs of HSR/IRR E->F G Post-Infusion Management - Continue daily oral prednisone - Provide supportive care - Schedule next 3-week cycle F->G

Key Protocol Components:
  • Patient Selection & Contraindications:

    • Indication: this compound is indicated for mCRPC previously treated with a docetaxel-containing regimen [1].
    • Absolute Contraindications: Do not administer to patients with neutrophil counts ≤1,500 cells/mm³, a history of severe hypersensitivity to this compound or polysorbate 80, or severe hepatic impairment (total bilirubin >3x ULN) [2] [1].
  • Drug Reconstitution & Administration:

    • Reconstitution: Dilute the this compound vial with the entire contents of the supplied diluent (13% ethanol in water) to achieve a concentration of 10 mg/mL. This solution must then be further diluted in 250-500 mL of 0.9% sodium chloride or 5% dextrose to a final concentration of 0.1-0.26 mg/mL [4].
    • Stability: The final infusion solution is stable for 8 hours at room temperature or 24 hours if refrigerated (2°C to 8°C) [4].
    • Administration Set: Use a non-PVC (low-sorbing) infusion set with a 0.22 micron in-line filter [4].
    • Infusion Duration: Administer as a 1-hour intravenous infusion [2] [4].

Toxicity Management & Dose Modification Strategies

Despite premedication, vigilant monitoring and proactive management of adverse reactions are required to maintain treatment dose intensity or manage toxicity.

Table 3: Recommended Dose Modifications for Specific Adverse Reactions

Adverse Reaction Recommended Dose Modification
Prolonged grade ≥3 neutropenia (>1 week) or Febrile neutropenia/neutropenic infection Delay treatment until ANC >1,500 cells/mm³, then reduce dose by one level. Use G-CSF for secondary prophylaxis [2].
Grade ≥3 diarrhea or persisting diarrhea despite appropriate medication and fluid/electrolyte replacement Delay treatment until improvement/resolution, then reduce dose by one level [2].
Grade 2 peripheral neuropathy Delay treatment until improvement/resolution, then reduce dose by one level [2].
Grade ≥3 peripheral neuropathy Discontinue JEVTANA permanently [2].
Mild Hepatic Impairment (total bilirubin >1 to ≤1.5 x ULN or AST >1.5 x ULN) Administer at 20 mg/m² [2].
Moderate Hepatic Impairment (total bilirubin >1.5 to ≤3.0 x ULN and any AST) Administer at 15 mg/m² [2].

Dose Reduction Levels:

  • The standard dose is 20 mg/m² or 25 mg/m² in select patients [5].
  • First reduction: From 25 mg/m² to 20 mg/m²; from 20 mg/m² to 15 mg/m² [2].
  • Second reduction: A further reduction from 20 mg/m² to 15 mg/m² may be considered [2].

Conclusion

The standard premedication regimen of IV corticosteroids, H1 antihistamines, and H2 antagonists is a cornerstone for the safe administration of this compound, effectively minimizing the incidence and severity of infusion-related reactions. Adherence to this protocol, combined with meticulous dosing, drug preparation, and proactive toxicity management, is essential for optimizing treatment outcomes and ensuring patient safety in the management of metastatic castration-resistant prostate cancer.

References

Managing cabazitaxel neutropenia G-CSF prophylaxis

Author: Smolecule Technical Support Team. Date: February 2026

Cabazitaxel Dosing & Neutropenia Risk Overview

This compound is indicated for metastatic castration-resistant prostate cancer in combination with prednisone, following prior docetaxel therapy [1] [2] [3]. Neutropenia is a major dose-limiting toxicity, with warnings for neutropenic deaths [1] [3].

The table below summarizes approved dosing and primary neutropenia risk factors.

Parameter Standard Dose Alternative Dose Key Neutropenia Risk Factors
Recommended Dosage 20 mg/m² IV every 3 weeks [1] [2] 25 mg/m² IV every 3 weeks (in select patients) [1] [2] Higher dose (25 mg/m²) [4]
Corticosteroid Oral prednisone 10 mg daily [1] [2] - Age ≥65 years [2] [3]
Primary G-CSF Prophylaxis Recommended for patients with high-risk features [2] [3] Consider in all patients receiving 25 mg/m² [2] [3] Poor performance status [2]
Contraindication Neutrophil count ≤1,500 cells/mm³ [1] [3] - Previous episodes of febrile neutropenia [2]
Boxed Warning Neutropenia; Severe Hypersensitivity [3] - Extensive prior radiation [2]

G-CSF Prophylaxis & Clinical Management

Primary G-CSF prophylaxis is recommended for patients with high-risk clinical features and should be considered for all patients receiving the 25 mg/m² dose [2] [3]. This approach helps reduce the incidence of febrile neutropenia [5].

Dose modification guidelines for managing hematologic toxicity are outlined in the table below.

Adverse Event Action Dose Reduction

| Prolonged Grade ≥3 Neutropenia (>1 week despite G-CSF) | Delay treatment until ANC >1,500 cells/mm³ [1] [2] | Reduce by one dose level (e.g., 25→20 or 20→15 mg/m²) [1] [2] | | Febrile Neutropenia or Neutropenic Infection | Delay until resolution/improvement and ANC >1,500 cells/mm³ [1] [2] | Reduce by one dose level. Use G-CSF for secondary prophylaxis [1] [2]. | | Grade ≥3 Diarrhea (or persisting despite medication) | Delay treatment until improvement or resolution [1] [2] | Reduce by one dose level [1] [2] |

A 2024 study proposed a pharmacokinetic threshold for early risk identification: a this compound plasma concentration >4.96 ng/mL at 6 hours post-infusion was predictive of severe neutropenia, with 76% sensitivity [6]. Implementing therapeutic drug monitoring could allow for more personalized use of the 25 mg/m² dose with targeted G-CSF support [6].

Premedication & Supportive Care Protocol

Adherence to the following premedication and monitoring regimen is critical for patient safety [1] [2] [7]:

  • Premedication (30 mins prior to infusion): Intravenous antihistamine, corticosteroid, and H2 antagonist. Antiemetic prophylaxis is also recommended [2] [7].
  • Hydration: Ensure adequate hydration throughout treatment to prevent complications like renal failure [1] [7].
  • Monitoring:
    • Hematologic: Frequent blood cell counts, essential weekly during cycle 1 and before each subsequent cycle [2] [3].
    • Renal & Electrolytes: Monitor closely, particularly in patients with diarrhea or those aged 65 and older [1] [7].
    • Hypersensitivity: Observe patients closely, especially during the first and second infusions [7].

Decision Workflow for G-CSF Prophylaxis

The diagram below illustrates the clinical decision pathway for implementing G-CSF prophylaxis based on patient-specific risk factors.

Start Assess Patient for This compound Therapy Dose25 Dose 25 mg/m²? Start->Dose25 HighRisk Presence of High-Risk Clinical Features? Dose25->HighRisk No (20 mg/m²) RecPrimary Primary G-CSF Prophylaxis Recommended Dose25->RecPrimary Yes HighRisk->RecPrimary Yes StandardMonitor Standard Monitoring (Weekly CBC during Cycle 1) HighRisk->StandardMonitor No RecPrimary->StandardMonitor ConsPrimary Consider Primary G-CSF Prophylaxis ConsPrimary->StandardMonitor

Research Insights & Toxicity Management

  • Comparative Safety Profile: A 2025 meta-analysis concluded that the 20 mg/m² dose has a better safety profile than 25 mg/m², with a significantly lower risk of neutropenia and anemia [4].
  • GI Toxicity & Cystitis: Severe gastrointestinal reactions and urinary disorders like cystitis/hematuria have been reported [2] [3]. Patients with prior pelvic radiation should be closely monitored for cystitis [2] [3].
  • Drug Interactions: Avoid concomitant use of strong CYP3A inhibitors. If co-administration is unavoidable, consider a 25% reduction in the this compound dose [1] [2] [3].

References

Reducing cabazitaxel gastrointestinal toxicity diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Severity of Cabazitaxel-Induced Diarrhea

The incidence of diarrhea varies by clinical context and this compound dose. The data below summarizes key findings from several studies.

Trial / Context This compound Dose Any Grade Diarrhea Grade 3-4 Diarrhea Citation
TROPIC Trial (mCRPC) [1] 25 mg/m² 47% 6%
PROSELICA Trial (mCRPC) [2] 25 mg/m² 40% 4%
PROSELICA Trial (mCRPC) [2] 20 mg/m² 31% 1%
CARD Trial (mCRPC) [3] 25 mg/m² (with G-CSF) 40% 4.8%
Phase II Study (mCRPC) [4] 25 mg/m² (Standard of Care) Not specified 12% (Grade 2-3)
Phase II Study (DDLPS) [5] 25 mg/m² (Sarcoma) Not specified Not specified

A Phase II study specifically investigating the use of budesonide for prophylaxis found it did not significantly reduce the incidence or severity of this compound-induced diarrhea compared to standard care alone [4]. The incidence of grade 2-3 diarrhea was 12% in the standard this compound group versus 18% in the budesonide group (P=0.21) [4].

Management and Dose Modification Guidelines

Effective management relies on pre-treatment preparation, prompt intervention, and defined dose adjustments.

Prevention and Proactive Management
  • Patient Education: Before treatment, counsel patients on the likelihood of diarrhea, provide a prescription for anti-diarrheal medication (e.g., loperamide), and advise them to initiate treatment at the first sign of loose stools [1].
  • Dietary Advice: Guide patients on dietary manipulation, including adequate fluid intake and avoidance of spicy, fatty, or high-fibre foods [1].
  • Monitoring and Action Plan: Provide clear instructions on when and how to contact their healthcare team. Severe diarrhea, especially with fever, requires immediate medical attention as it may indicate neutropenic enterocolitis [1] [6].
Protocol for Managing an Acute Episode

The following workflow outlines the step-by-step management of this compound-induced diarrhea:

Start Onset of Diarrhea A Initiate loperamide and fluid/electrolyte replacement Start->A B Patient contacts healthcare team A->B C Grade the diarrhea per NCI CTCAE B->C D Grade 1-2 Manage with supportive care and continue monitoring C->D Yes E Grade ≥3 or Persistent C->E No F Interrupt this compound therapy E->F G Provide intensive medical support: IV rehydration, antiemetics as needed F->G H Assess for complications: fever, neutropenia, C. difficile infection G->H I Upon resolution to ≤Grade 1: Resume this compound at reduced dose (20 mg/m²) H->I J If severe diarrhea recurs after dose reduction: Discontinue this compound I->J

Dose Modification

Adherence to dose modification guidelines is critical for patient safety [6]:

  • For severe prolonged neutropenia or febrile neutropenia: Interrupt this compound until neutrophil count recovers to >1500/mm³, then resume at a reduced dose of 20 mg/m². Discontinue if it recurs at the lower dose.
  • For severe or persistent diarrhea: Interrupt therapy until diarrhea improves or resolves, then resume at a reduced dose of 20 mg/m². Discontinue if it recurs at the lower dose.

Experimental Considerations for Research

  • Dose Optimization: The 20 mg/m² dose is a validated and important option, showing a significantly improved safety profile for GI toxicity and neutropenia while maintaining efficacy in mCRPC, as demonstrated in the PROSELICA trial [7] [2].
  • Ineffective Prophylaxis: The strategy of using budesonide for preventing this compound-induced diarrhea was tested in a randomized phase II study and failed to show a benefit, indicating that research efforts should be directed toward other mechanisms [4].

References

Cabazitaxel hydration protocol to prevent renal toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Cabazitaxel Pharmacokinetics and Renal Impairment

The absence of a formal hydration protocol is rooted in the following key findings:

  • Minimal Renal Excretion: Only about 2.3% of a this compound dose is excreted unchanged in the urine [1].
  • No Clinically Meaningful PK Impact: A dedicated phase I study concluded that renal impairment (from moderate to severe) had no clinically meaningful effect on this compound's pharmacokinetics. The geometric mean ratios for key parameters like clearance and area under the curve were close to 1.0 when comparing patients with renal impairment to those with normal function [2] [3].
  • Official Guidance: The UK's electronic Medicines Compendium states that no dose adjustment is necessary in patients with renal impairment who are not requiring hemodialysis [4].

Summary of Key Data

The table below summarizes quantitative data from the phase I study and official prescribing information for easy reference.

Table 1: this compound Pharmacokinetics and Dosing in Renal Impairment

Parameter Patients with Normal Renal Function Patients with Moderate Renal Impairment Patients with Severe Renal Impairment
Creatinine Clearance >80 mL/min/1.73 m² [2] 30 to <50 mL/min/1.73 m² [2] <30 mL/min/1.73 m² [2]
Study Dose 25 mg/m² [2] 25 mg/m² [2] 20 mg/m² (escalable to 25 mg/m²) [2]
Clearance GMR (vs. control) 1.00 (Control) 0.95 (90% CI: 0.80-1.13) [2] 0.89 (90% CI: 0.61-1.32) [2]
AUC GMR (vs. control) 1.00 (Control) 1.06 (90% CI: 0.88-1.27) [2] 1.14 (90% CI: 0.76-1.71) [2]
Recommended Dose 25 mg/m² [4] No adjustment required [4] No adjustment required; use with caution [4]

GMR: Geometric Mean Ratio; AUC: Area Under the Curve

General Hydration & Renal Safety Considerations

Despite the lack of a specific protocol, general clinical guidelines mention hydration in the context of overall management. The following diagram illustrates the relationship between this compound administration and renal safety considerations.

G Start This compound Administration Hydration General Hydration Ensure adequate hydration throughout treatment Start->Hydration Clinical guideline Monitor Vigilant Monitoring Hydration->Monitor Diarrhea Manage Diarrhea • Use antidiarrheals • Rehydrate • Correct electrolytes Monitor->Diarrhea If Grade ≥3 diarrhea occurs End Continue Treatment with Monitoring Monitor->End No complications RenalCheck Assess Renal Function Diarrhea->RenalCheck Prevents dehydration- induced renal failure RenalCheck->End

Supporting the logic in the workflow, the clinical considerations are:

  • General Hydration: The UK prescribing information advises that "adequate hydration of the patient needs to be ensured, in order to prevent complications like renal failure" throughout the treatment course [4]. This is a general supportive measure rather than a pre- or post-infusion protocol.
  • Vigilant Monitoring for Diarrhea: The most significant indirect risk to renal function is severe diarrhea, which can lead to dehydration and electrolyte imbalance. One official source notes that "dehydration is more common in patients aged 65 or older" and that "appropriate measures should be taken to rehydrate patients and to monitor and correct serum electrolyte levels, particularly potassium" [4] [5]. This rehydration is a reactive measure to manage a side effect, not a prophylactic renal protection protocol.

References

Cabazitaxel dose modification for hepatic impairment

Author: Smolecule Technical Support Team. Date: February 2026

Dosage Guidelines by Hepatic Function

The table below summarizes the recommended cabazitaxel dose modifications based on hepatic impairment severity, which is determined by bilirubin and AST (aspartate aminotransferase) levels [1] [2] [3].

Hepatic Impairment Severity Biochemical Criteria (based on ULN) Recommended this compound Dose
Normal Function Total bilirubin ≤ ULN and AST ≤ ULN 25 mg/m² every 3 weeks [4] [1]
Mild Impairment Total bilirubin >1 to ≤1.5 × ULN or AST >1.5 × ULN 20 mg/m² every 3 weeks [1] [2] [5]
Moderate Impairment Total bilirubin >1.5 to ≤3.0 × ULN and any AST 15 mg/m² every 3 weeks [1] [2] [5]
Severe Impairment Total bilirubin >3.0 × ULN Contraindicated [1] [6] [5]

> Note: The 15 mg/m² dose for moderate hepatic impairment is based on safety and tolerability data; its efficacy has not been fully established [5] [3].

Experimental Protocol & Key Findings

The dosing recommendations are largely derived from a Phase I, open-label, dose-escalation study (NCT01140607) [4] [7]. The methodology and key outcomes are summarized below.

  • Study Objective: To determine the Maximum Tolerated Dose (MTD) and evaluate the safety and pharmacokinetics of this compound in patients with advanced cancer and varying degrees of hepatic impairment [4].
  • Patient Cohorts: Patients were stratified into four cohorts based on NCI criteria [4]:
    • Cohort 1 (C-1): Normal hepatic function.
    • Cohort 2 (C-2): Mild hepatic impairment.
    • Cohort 3 (C-3): Moderate hepatic impairment.
    • Cohort 4 (C-4): Severe hepatic impairment.
  • Dosing Protocol: Different starting doses were used for each cohort. Doses were escalated based on the occurrence of Dose-Limiting Toxicities (DLTs) observed in Cycle 1 to establish the MTD [4].
  • Key Safety & PK Findings [4] [7]:
    • MTD Established: The MTD was 20 mg/m² for mild impairment and 15 mg/m² for moderate impairment.
    • Severe Impairment: The cohort with severe impairment was discontinued early due to DLTs.
    • Clearance (CL/BSA): Mild to moderate impairment did not cause a substantial decline in this compound clearance. A decrease in clearance was observed in the severe impairment cohort.
    • Predominant Toxicity: The most frequent grade 3-4 toxicity was neutropenia (42%).

This dose-finding process from the Phase I study can be visualized in the following workflow:

Start Patient Stratification by Hepatic Function C1 Cohort 1: Normal Function Start: 25 mg/m² Start->C1 C2 Cohort 2: Mild Impairment Start: 20 mg/m² Start->C2 C3 Cohort 3: Moderate Impairment Start: 10 mg/m² Start->C3 C4 Cohort 4: Severe Impairment Start: 10 mg/m² (Early Termination) Start->C4 DLT Cycle 1 Dose-Limiting Toxicity (DLT) Assessment C2->DLT C3->DLT Contra Severe Impairment: Contraindicated C4->Contra MTD1 MTD for Mild: 20 mg/m² DLT->MTD1 Dose escalation in C2 & C3 MTD2 MTD for Moderate: 15 mg/m² DLT->MTD2

Critical Safety & Monitoring Requirements

  • Strict Contraindication: this compound is contraindicated in patients with severe hepatic impairment (total bilirubin >3 × ULN) due to the high risk of severe, potentially fatal, toxicities [1] [6] [5].
  • Close Monitoring: For patients with mild or moderate impairment receiving reduced doses, close monitoring of blood counts and overall safety is essential [1] [5].
  • Prophylactic G-CSF: Primary prophylaxis with Granulocyte Colony-Stimulating Factor (G-CSF) should be considered, especially for patients with additional risk factors for neutropenia [1] [3].
  • Premedication: A premedication regimen (antihistamine, corticosteroid, and H2 antagonist) must be administered at least 30 minutes before each infusion to mitigate the risk of severe hypersensitivity reactions [1] [6] [2].

References

Cabazitaxel handling allergic reactions polysorbate 80

Author: Smolecule Technical Support Team. Date: February 2026

Allergic Reaction Management Guide

The following table summarizes the core components of managing polysorbate 80-related allergic reactions to cabazitaxel.

Aspect Protocol & Key Information
Cause Hypersensitivity to polysorbate 80, a formulation ingredient [1] [2] [3].

| Premedication (Essential) | Administer at least 30 minutes before each infusion [4] [1] [5]. • Corticosteroids (e.g., dexamethasone) [4]H2 Antagonists (e.g., ranitidine/famotidine) [2]Antihistamines (e.g., diphenhydramine) [2] | | Onset & Monitoring | Onset: Often within few minutes of starting infusion, especially 1st/2nd doses [1] [3] [5]. Action: Close observation, especially during initial infusions [2]. | | Clinical Signs | Symptoms: Rash/itching, skin redness, dizziness/fainting, swelling of face, trouble breathing, chest/throat tightness [1] [3] [5]. | | Emergency Protocol | 1. Immediately stop the infusion [2] [5]. 2. Administer appropriate therapy for acute hypersensitivity [2]. 3. Permanently contraindicate future use in patients with severe reactions [2] [6]. |

Frequently Asked Questions (FAQs) for Professionals

Q1: What is the evidence base for the premedication regimen? The requirement for premedication is based on extensive clinical trial experience and is a core part of the prescribing information to prevent severe hypersensitivity reactions [2] [5]. It is considered a standard of care for taxanes formulated with polysorbate 80.

Q2: Are there any patient factors that increase the risk of a reaction? The primary risk factor is a history of severe hypersensitivity reactions to other drugs formulated with polysorbate 80 [2] [6]. A thorough patient allergy history is crucial before initiating treatment.

Q3: What is the definitive management for a severe reaction? The cornerstone is immediate discontinuation of the infusion [2]. This is a absolute requirement. Subsequent management involves standard emergency support, which may include bronchodilators for bronchospasm, epinephrine for anaphylaxis, and corticosteroids. The drug is thereafter contraindicated for that patient [2] [6].

Q4: How does polysorbate 80 cause these reactions? Polysorbate 80 is a non-ionic surfactant used to solubilize hydrophobic drugs like this compound. While the exact immunological mechanism can vary, it is known to act as an antigen that can trigger a Type I (IgE-mediated) hypersensitivity reaction in sensitized individuals, leading to the rapid onset of symptoms.

Experimental & Clinical Workflow

For a visual summary of the protocol for managing hypersensitivity risk, please refer to the following clinical pathway.

start Patient Prescribed this compound hx Check for Polysorbate 80 Allergy History start->hx premed Administer Premedication: • Corticosteroid • Antihistamine • H2 Antagonist hx->premed infuse Initiate IV Infusion (Max 1 Hour) premed->infuse monitor Monitor Patient Closely (Especially 1st/2nd Infusion) infuse->monitor decision Signs of Hypersensitivity? (Rash, Dyspnea, Hypotension) monitor->decision emergency EMERGENCY PROTOCOL: 1. STOP Infusion Immediately 2. Administer Emergency Care 3. Permanently Discontinue Drug decision->emergency YES continue Continue Infusion & Monitor to Completion decision->continue NO

Key Technical Considerations

For researchers, especially in pre-clinical or translational settings, please note:

  • Excipient Control: In drug formulation studies, the choice of solubilizing agent is critical. The clinical profile of polysorbate 80 in this compound underscores the importance of evaluating alternative excipients for new chemical entities to mitigate this inherent risk.
  • In-vitro Models: While in-vitro models for polysorbate 80 hypersensitivity are complex, focusing on mast cell or basophil activation assays could be explored for mechanistic studies.

References

Cabazitaxel Drug Interaction Management: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What is the core metabolic pathway of Cabazitaxel and the primary interaction risk?

This compound is predominantly metabolized in the liver by the cytochrome P450 system [1] [2]. The primary isoenzymes responsible are CYP3A4 and CYP3A5, which account for 80-90% of its metabolism. The enzyme CYP2C8 is involved to a lesser extent [1]. Consequently, the primary drug interaction risk involves concomitant use with agents that strongly inhibit or induce these CYP3A enzymes.

  • Strong CYP3A Inhibitors: Concomitant use can decrease the metabolism of this compound, leading to increased drug plasma concentration and a higher risk of adverse events and toxicities [2]. Official prescribing information recommends avoiding co-administration with strong CYP3A inhibitors [3]. If co-administration is unavoidable, consider a 25% dose reduction of this compound [3].
  • Strong CYP3A Inducers: Concomitant use can increase the metabolism of this compound, leading to decreased drug plasma concentration and potential reduction in therapeutic efficacy [2]. Co-administration with strong CYP3A inducers should be avoided [2].

The table below summarizes key substances and the management recommendations.

Substance Category Example Substances Proposed Management in a Clinical/Research Setting
Pharmaceutical Inhibitors [2] Ketoconazole, Itraconazole, Clarithromycin, Ritonavir, Atazanavir, Indinavir Avoid concomitant use. If unavoidable, consider a this compound dose reduction of 25% [3].
Pharmaceutical Inducers [2] Rifampin, Phenytoin, Carbamazepine, Phenobarbital Avoid concomitant use.
Common Food/Herbal Inhibitors Grapefruit, Grapefruit juice [1] Patients and trial participants should be advised to avoid these products.
Common Food/Herbal Inducers St. John's Wort [1] [2] Patients and trial participants should be advised to avoid these products.
FAQ 2: What is the detailed mechanism of interaction between this compound and CYP3A4 inhibitors?

This compound's metabolism can be visualized as a primary pathway mediated by CYP3A enzymes. When a strong inhibitor is introduced, it blocks this pathway, leading to an accumulation of the active parent drug.

The following diagram illustrates this metabolic pathway and inhibition mechanism:

This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Metabolism Inhibitor Inhibitor Inhibitor->CYP3A4  Inhibition Metabolites Metabolites CYP3A4->Metabolites

Mechanism Explanation:

  • Normal Metabolism: this compound is extensively metabolized in the liver by CYP3A4/5 into multiple, predominantly inactive, metabolites which are then primarily excreted in feces [1]. This efficient clearance prevents drug accumulation.
  • Inhibition Effect: Strong CYP3A inhibitors (e.g., ketoconazole, ritonavir) bind to the CYP3A enzyme, blocking its catalytic site [4]. This drastically reduces the metabolic clearance of this compound.
  • Clinical Consequence: The decreased metabolism leads to increased systemic exposure (higher AUC and Cmax) to the active this compound compound. This elevated exposure is directly linked to an increased risk and severity of dose-dependent toxicities, particularly myelosuppression (neutropenia) and gastrointestinal adverse events [1] [3].
FAQ 3: Are there any experimental protocols to study or leverage these interactions?

Indeed, research indicates that CYP3A4 inhibition can be strategically investigated to overcome specific resistance mechanisms. One promising area involves reversing P-glycoprotein (P-gp)-mediated drug efflux, a common resistance pathway for taxanes.

Experimental Protocol: Re-sensitizing Resistant Cells using a P-gp/CYP3A4 Inhibitor

This protocol is adapted from foundational research that used ritonavir to reverse resistance to docetaxel and this compound in prostate cancer cell lines [5].

Objective: To evaluate the efficacy of ritonavir in restoring sensitivity to this compound in docetaxel-resistant prostate cancer cell lines that overexpress the P-gp efflux pump (encoded by the ABCB1 gene).

Materials:

  • Cell Lines: Docetaxel-resistant prostate cancer cell lines (e.g., DU-145DOC10, 22Rv1DOC8) and their parental, docetaxel-sensitive counterparts (DU-145, 22Rv1) [5].
  • Drugs: this compound, Ritonavir, Elacridar (a selective P-gp inhibitor for comparison). Prepare stock solutions in DMSO and store at -20°C [5].
  • Equipment: Cell culture facilities, equipment for MTT or CellTiter-Blue cell viability assays, flow cytometer or Western blot apparatus for confirming P-gp overexpression.

Methodology Workflow:

Start 1. Generate & Characterize Resistant Cell Lines A 2. Treat with Drug Combinations Start->A C 4. Analyze P-gp Expression (Western Blot) Start->C D 5. Perform Functional P-gp Transport Assay Start->D B 3. Assess Cell Viability (e.g., MTT Assay) A->B

Detailed Steps:

  • Generate & Characterize Resistant Cell Lines:

    • Generate docetaxel-resistant sub-lines by exposing parental cells (DU-145, 22Rv1) to increasing concentrations of docetaxel over several months [5].
    • Confirm the resistant phenotype by determining the IC50 for docetaxel and this compound compared to parental lines.
    • Validate P-gp overexpression in resistant lines at the gene level (qPCR for ABCB1) and protein level (Western blotting) [5].
  • Treat with Drug Combinations:

    • Plate resistant and parental cells in 96-well plates.
    • Treat with a range of this compound concentrations alone and in combination with a fixed, non-cytotoxic concentration of ritonavir (e.g., 10-15 µM) or elacridar [5].
    • Include control groups (vehicle, ritonavir alone).
    • Incubate for 72-96 hours.
  • Assess Cell Viability:

    • Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Blue) [5].
    • Calculate the percentage of viable cells for each treatment condition. Expected Outcome: The IC50 of this compound in the resistant lines should significantly decrease in the presence of ritonavir or elacridar, approaching the sensitivity level of the parental cells [5].
  • Analyze P-gp Expression (Optional Validation):

    • Use Western blotting to confirm that ritonavir treatment does not downregulate P-gp protein expression, supporting the hypothesis that its effect is due to functional inhibition of the pump rather than suppression of its synthesis [5].
  • Perform Functional P-gp Transport Assay:

    • Employ a Caco-2 cell monolayer transport assay or a calcein-AM uptake assay to directly demonstrate that ritonavir inhibits P-gp-mediated efflux of this compound or a fluorescent substrate [5].

Key Troubleshooting Takeaways for Researchers

  • Clinical Translation Caution: While in vitro data shows that ritonavir can re-sensitize cells to this compound, directly co-administering them in patients is not standard practice and is complicated by ritonavir's broad effect on the pharmacokinetics of many drugs. The PROSELICA trial established 20 mg/m² as a standard dose with a better safety profile than 25 mg/m² [6], and this lower dose should be the baseline for any interaction studies.
  • Toxicity Monitoring is Paramount: In any experimental design mimicking clinical combination, vigilantly monitor for exacerbated adverse events. The most common serious toxicities associated with this compound are neutropenia and gastrointestinal effects like diarrhea [6] [3]. Frequent blood count monitoring is essential.

References

Comparison of Cabazitaxel and Paclitaxel Binding and Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Feature Cabazitaxel Paclitaxel
Binding Affinity for βIII-tubulin High (-23.0 kcal/mol) [1] Low (-8.6 kcal/mol) [1]
Effect of βIII-tubulin Overexpression Little influence on efficacy; binding is comparable to other isotypes [1] Induces significant drug resistance; binding is greatly weakened [1]
Suppression of Microtubule Dynamics Potently suppresses dynamics, enhanced in the presence of βIII-tubulin [2] [3] Weaker suppression of dynamics, significantly reduced by βIII-tubulin [2]
Efficacy in Resistant Models Active in taxane-resistant tumors; overcomes resistance from βIII-tubulin and certain point mutations (e.g., D26E) [2] [4] Develops resistance due to βIII-tubulin overexpression and point mutations [1] [4]

Detailed Experimental Data and Methodologies

The comparative data is derived from a combination of computational models and laboratory experiments.

  • Computational Binding Studies: A 2020 study used Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) to calculate the binding energies of taxanes with different human β-tubulin isotypes. The models were built using homology modeling, and the interactions were analyzed through docking and simulation protocols [1].
  • In Vitro Microtubule Dynamics Assays: A 2017 study measured the drugs' direct effects on microtubules. This involved:
    • Using radio-labeled drugs to assess binding to microtubules assembled from purified brain tubulin.
    • Time-lapse microscopy to record and quantify changes in microtubule dynamic instability (e.g., shortening rates and lengths) in the presence or absence of the βIII-tubulin isotype [2] [3].
  • Cellular Efficacy Studies: The same 2017 study extended the findings to human cells using:
    • MCF-7 human breast cancer cells to test the drugs' effects.
    • siRNA knockdown to reduce βIII-tubulin expression by ~50%, allowing comparison of drug potency in cells with normal vs. low βIII-tubulin levels.
    • Metrics included analysis of mitotic arrest and microtubule dynamic instability within living cells [2] [3].

Mechanism of Action and Resistance

The following diagram illustrates the key mechanism underlying the differential efficacy of this compound and paclitaxel against βIII-tubulin-rich tumors.

G Start βIII-Tubulin Overexpression Paclitaxel_Path Paclitaxel Binding Start->Paclitaxel_Path Cabazitaxel_Path This compound Binding Start->Cabazitaxel_Path P_Result Weak Binding Poor Suppression of Microtubule Dynamics Leads to Drug Resistance Paclitaxel_Path->P_Result C_Result Strong Binding Potent Suppression of Microtubule Dynamics Leads to Mitotic Arrest & Cell Death Cabazitaxel_Path->C_Result

The diagram shows that high levels of βIII-tubulin, linked to tumor aggressiveness and drug resistance, lead to divergent outcomes for the two drugs. While it causes poor binding and resistance to paclitaxel, this compound remains effective, binding strongly and potently suppressing the dynamics of βIII-rich microtubules to induce cell death [1] [2].

Key Implications for Research and Therapy

The data indicates that this compound's ability to maintain strong binding to βIII-tubulin makes it a superior choice in specific contexts.

  • Overcoming βIII-tubulin Resistance: The primary clinical advantage of this compound is its efficacy in cancers that have developed resistance to paclitaxel and docetaxel due to βIII-tubulin overexpression [1] [2].
  • Structural Insights and Drug Design: The differential binding suggests that the specific molecular interactions of this compound with the tubulin binding pocket are distinct from those of paclitaxel. This highlights the taxane site as a continuing area for rational drug design to develop next-generation agents with improved profiles and ability to circumvent resistance [4] [5].

References

Cabazitaxel 20 mg/m2 vs 25 mg/m2 PROSELICA trial outcomes

Author: Smolecule Technical Support Team. Date: February 2026

PROSELICA Trial: Efficacy & Safety at a Glance

Outcome Measure Cabazitaxel 20 mg/m² (C20) This compound 25 mg/m² (C25) Comparative Result
Median Overall Survival (OS) 13.4 months [1] 14.5 months [1] C20 non-inferior to C25 (HR: 1.024) [1]
PSA Response Rate 29.5% [1] 42.9% [1] Statistically significant difference (p < .001) favoring C25 [1]
Median Time to PSA Progression 5.7 months [1] 6.8 months [1] Favors C25 (HR: 1.195) [1]
Grade 3-4 Adverse Events (AEs) 39.7% [1] 54.5% [1] Lower rate with C20 [1]
Febrile Neutropenia 2% [2] 9% [2] Lower rate with C20 [2]
Deaths within 30 days of last dose 3.8% [2] 5.4% [2] Lower rate with C20 [2]

Detailed Efficacy and Safety Findings

Beyond the primary outcomes, several other factors are critical for a comprehensive understanding.

  • Health-Related Quality of Life (HRQL): In the PROSELICA trial, patient-reported quality of life, as measured by the FACT-P questionnaire, did not differ significantly between the two dose groups [1]. A separate post-hoc analysis of the trial further found that patients who achieved a clinical response (in pain, tumor, or PSA) experienced significantly greater improvements in HRQL, regardless of the this compound dose they received [3].

  • Real-World Safety and Efficacy Confirmation: A Japanese post-marketing surveillance study confirmed the safety benefit of the C20 dose in routine clinical practice. It reported lower rates of any-grade and grade ≥3 adverse drug reactions (ADRs) with C20 compared to C25 (78.4% vs. 89.3% and 61.1% vs. 81.1%, respectively). Febrile neutropenia was also less frequent with C20 (14.7% vs. 30.2%) [4]. This real-world data provides strong external validation for the PROSELICA safety findings.

  • Impact of Dose Intensity: A 2023 study emphasized that maintaining a sufficient relative dose intensity (RDI) is crucial for optimal outcomes. Patients with an RDI ≤60% (e.g., receiving 20 mg/m² every 4 weeks instead of 3-weekly) had significantly shorter progression-free and overall survival compared to those with an RDI >60%, without a significant reduction in adverse events [5]. This suggests that extending the cycle interval excessively to reduce toxicity may compromise efficacy.

PROSELICA Trial Methodology

For researchers evaluating the data, here are the key experimental protocols of the PROSELICA trial.

  • Study Design: A multinational, randomized, open-label, phase III non-inferiority trial [1].
  • Patient Population: Enrolled 1,200 patients with metastatic castration-resistant prostate cancer (mCRPC) who had previously been treated with a docetaxel-containing regimen [1].
  • Intervention: Patients were stratified and randomly assigned 1:1 to receive either C20 or C25, each administered as a 1-hour intravenous infusion every 3 weeks in combination with daily oral prednisone [1] [6].
  • Primary Endpoint: Overall Survival (OS). Non-inferiority of C20 was defined as maintaining ≥50% of the OS benefit of C25 over mitoxantrone (from the prior TROPIC study) [1].
  • Secondary Endpoints: Included progression-free survival, PSA response, time to PSA progression, pain response, and safety [1].
  • Statistical Analysis: Non-inferiority was claimed if the upper boundary of the CI for the hazard ratio (C20 vs C25) did not exceed 1.214 [1].

Interpretation for Clinical and Research Decisions

The following diagram synthesizes the key trade-offs and decision pathways derived from the PROSELICA trial and subsequent studies.

G Start This compound Dose Selection Decision Patient Fitness Assessment Start->Decision C20 20 mg/m² Dose C20_Pros • Superior safety profile • Lower grade 3-4 AEs • Lower febrile neutropenia C20->C20_Pros C20_Cons • Lower PSA response rate • Shorter time to PSA progression C20->C20_Cons RDI Maintain RDI >60% (Avoid excessive dose reduction or interval extension) C20->RDI C25 25 mg/m² Dose C25_Pros • Higher PSA response • Longer time to PSA progression C25->C25_Pros C25_Cons • Higher hematologic toxicity • Increased febrile neutropenia risk C25->C25_Cons C25->RDI Fit Fit Patient (Low risk for AEs) Decision->Fit Unfit Unfit/High-Risk Patient (Aged ≥65, comorbidities, high disease burden) Decision->Unfit Fit->C25 Unfit->C20

Based on the collective evidence, the key considerations for dose selection are:

  • For patients where minimizing toxicity is a priority (e.g., elderly, those with significant comorbidities, or high disease burden), This compound 20 mg/m² is the recommended dose, as it preserves the overall survival benefit while offering a much-improved safety profile [1] [4] [2].
  • For select, fitter patients where maximizing tumor response is the primary goal, This compound 25 mg/m² can be considered, with the understanding that this comes with a greater risk of hematologic and other severe adverse events, necessitating close monitoring and likely primary prophylaxis with G-CSF [1] [6].
  • Maintaining dose intensity is critical. Regardless of the chosen dose, efforts should be made to maintain a relative dose intensity above 60% by avoiding excessive dose delays or reductions, as this can negatively impact survival outcomes [5].

References

Clinical Outcomes Comparison: Cabazitaxel vs. ASTI (Abiraterone or Enzalutamide)

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Cabazitaxel (CABA) Abiraterone or Enzalutamide (ASTI) Hazard Ratio (HR) / Odds Ratio (OR) and p-value
Radiographic Progression-Free Survival (rPFS) - Median [1] 8.0 months 3.7 months HR 0.54; 95% CI 0.40-0.73; p < 0.001
Overall Survival (OS) - Median [1] 13.6 months 11.0 months HR 0.64; 95% CI 0.46-0.89; p = 0.008
Progression-Free Survival (PFS) - Median [1] 4.4 months 2.7 months HR 0.52; 95% CI 0.40-0.68; p < 0.001
PSA Response (≥50% decline) [1] 35.7% 13.5% p < 0.001
Tumour Response [1] 36.5% 11.5% p = 0.004
Grade ≥3 Adverse Events [1] 56.3% 52.4% Not significant
  • Supporting Evidence from Meta-Analysis: A 2025 systematic review and meta-analysis, which included eight studies and 1,897 patients, confirmed that this compound significantly improved Progression-Free Survival (PFS) compared to abiraterone or enzalutamide (HR 0.60; 95% CI 0.47-0.78; p < 0.001). However, this larger analysis did not find a significant difference in Overall Survival between the two strategies, highlighting the need for further research [2].

Detailed Experimental Protocol from the CARD Trial

The primary evidence comes from the CARD trial (NCT02485691), a multicenter, randomized, open-label, phase 4 study. The following details its key design elements [3] [1]:

  • Objective: To compare the efficacy and safety of this compound versus the alternative androgen-signalling-targeted inhibitor (abiraterone or enzalutamide) in patients with mCRPC previously treated with docetaxel and the other ASTI.
  • Patient Population:
    • Histologically confirmed mCRPC.
    • Prior treatment with docetaxel.
    • Disease progression within 12 months while receiving treatment with either abiraterone or enzalutamide.
    • Participants were randomized to receive either this compound or the alternative ASTI (the one they had not yet failed).
  • Interventions:
    • This compound Arm: this compound (25 mg/m² administered intravenously every 3 weeks) plus prednisone daily and mandatory granulocyte colony-stimulating factor (G-CSF) support.
    • ASTI Arm: Either abiraterone acetate (1000 mg orally daily plus prednisone) or enzalutamide (160 mg orally daily).
  • Primary Endpoint: Imaging-based Progression-Free Survival (rPFS), defined as the time from randomization to radiographic progression (as per RECIST 1.1 for soft tissue or PCWG2 criteria for bone) or death from any cause.
  • Key Secondary Endpoints: Overall Survival, PSA response rate, tumour response rate, and safety.

Mechanistic Insights and Cross-Resistance

Preclinical studies provide a biological rationale for the clinical findings, pointing to a phenomenon of cross-resistance.

  • Shared Molecular Target: Research indicates that taxanes (docetaxel and this compound) and androgen receptor-signalling inhibitors (abiraterone, enzalutamide) all interfere with the androgen receptor (AR) signalling pathway, a crucial driver of prostate cancer growth. Specifically, both taxanes and enzalutamide have been shown to inhibit the nuclear translocation of the androgen receptor [4] [5].
  • Evidence of Cross-Resistance: In vitro experiments using prostate cancer cell lines with acquired resistance to abiraterone or enzalutamide showed that these cells also exhibited reduced sensitivity to docetaxel and this compound. This suggests that prior treatment with one ASTI can confer resistance to the other, and even to taxanes, potentially explaining the limited efficacy of switching between ASTIs after early failure [4] [5].

The diagram below illustrates this shared pathway and mechanism of action.

G Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binding AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_Nuclear Nuclear Translocation AR_Androgen->AR_Nuclear GeneExp Gene Expression & Cancer Progression AR_Nuclear->GeneExp Abi Abiraterone Abi->Androgen Inhibits Synthesis Enza Enzalutamide Enza->AR Blocks Binding/Transport Taxanes Docetaxel/Cabazitaxel Taxanes->AR_Nuclear Inhibits Step

Diagram Title: Shared AR Pathway and Drug Mechanisms in mCRPC


Interpretation for Drug Development

For researchers and drug development professionals, the data suggests:

  • Treatment Sequencing is Critical: The superior efficacy of this compound after early failure on an alternative ASTI supports a treatment paradigm where chemotherapy should follow hormone-therapy failure in this specific patient population, rather than sequencing two hormone-therapy agents back-to-back [3] [1].
  • Overcoming Cross-Resistance: this compound appears to retain activity despite prior docetaxel and ASTI exposure. Its mechanism, which includes disrupting microtubule function independent of the specific resistance mechanisms that develop against ASTIs, may allow it to circumvent this cross-resistance [4] [5].
  • Real-World Applicability: Observational studies from real-world clinical practice have confirmed that the treatment sequences used in clinical trials are reflected in real-world settings, with factors like patient age and disease extent influencing first-line choices. The efficacy of this compound in the post-docetaxel setting has been observed in international registries [6] [7].

References

Cabazitaxel activity in docetaxel-resistant cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Activity in Resistant Cell Lines

The following table synthesizes key experimental data from the literature, showcasing cabazitaxel's effectiveness in various docetaxel-resistant preclinical models.

Cancer Type / Cell Model Resistance Context Experimental Finding Reported Values (e.g., IC50, Fold-Resistance) Source
Prostate Cancer (Model: MCF-7/TxT50 cells) Multidrug resistant (MDR), P-gp positive This compound was relatively less cross-resistant than paclitaxel and docetaxel. 9-fold resistance to this compound vs. 60-fold resistance to docetaxel [1]
Prostate Cancer (Models: PC-3-TxR/CxR & DU145-TxR/CxR) Established from docetaxel-resistant lines Confirmed development of specific this compound resistance in vitro and in vivo. IC50 values demonstrated 11.8-fold and 4.4-fold resistance relative to docetaxel-resistant parents [2]
Hepatocellular Carcinoma (HCC) (Model: Huh-TS-48) Chemotherapy-resistant, P-gp overexpressing This compound showed significantly less cross-resistance compared to other agents. Resistance fold: 1.53 (this compound) vs. 38.58 (Paclitaxel) and 15.53 (Docetaxel) [3]
HCC (Model: SK-sora-5) Sorafenib-resistant (targeted therapy resistance) Resistant cells remained highly sensitive to this compound. IC50 after 72h: 0.73 nM (SK-sora-5) vs. 0.84 nM (parental SK-hep-1) [3]
Various Cancers (Model: MES-SA/Dx5) Multidrug resistant (MDR), P-gp positive This compound was relatively less cross-resistant than paclitaxel and docetaxel. 15-fold resistance to this compound vs. 200-fold resistance to paclitaxel [1]

Detailed Experimental Protocols

The credibility of the data above is supported by rigorous and standardized experimental methods. Here are the detailed protocols for the key assays cited.

Cell Viability and Growth Inhibition Assays

These assays are used to determine the half-maximal inhibitory concentration (IC50) of a drug and to establish dose-response curves.

  • Methodology: The MTT assay or sulforhodamine B (SRB) assay is commonly used [3] [1].
  • Typical Procedure:
    • Cells are harvested and seeded into 96-well plates at a predetermined density.
    • After 24 hours to allow cell attachment, the culture medium is replaced with a medium containing the drug (e.g., this compound) at a range of concentrations.
    • The cells are incubated with the drug for a set period (e.g., 72 hours).
    • For MTT: A yellow tetrazolium salt (MTT) is added to each well. Living cells convert MTT to purple formazan crystals. The crystals are dissolved in DMSO, and the color intensity, which is proportional to the number of viable cells, is measured at 570 nm [3].
    • For SRB: Cells are fixed and stained with the SRB dye, which binds to protein content. The dye is dissolved, and the optical density is measured to quantify cell mass [1].
  • Data Analysis: Dose-response curves are plotted, and IC50 values are calculated using software like KaleidaGraph.
Establishment of Resistant Cell Lines

This process creates a model to study resistance mechanisms.

  • Methodology: A stepwise selection with increasing drug concentrations [3] [2].
  • Typical Procedure:
    • Parental cancer cells are exposed to a low, non-lethal concentration of the selecting agent (e.g., docetaxel or this compound).
    • The surviving cells are allowed to recover and proliferate in a drug-free medium.
    • The process is repeated with progressively higher drug concentrations over several months.
    • This selective pressure enriches for a cell population that can survive and multiply in the presence of the drug.
    • The resulting resistant cell line (e.g., DU145-TxR/CxR) is maintained and characterized for its level of resistance and underlying mechanisms [2].

Mechanisms of Action and Resistance

The experimental data is explained by specific molecular mechanisms, which are illustrated in the pathway diagram below.

G Taxanes Taxanes (Docetaxel, Paclitaxel) Pgp P-glycoprotein (P-gp) Drug Efflux Pump Taxanes->Pgp  High-affinity substrate This compound This compound This compound->Pgp  Poor substrate Microtubules Microtubule Stabilization G2/M Cell Cycle Arrest → Apoptosis This compound->Microtubules  Bypasses P-gp Pgp->Taxanes  Effluxes drug ResistanceMech Resistance to this compound TUBB3 ↑ Class III β-tubulin (TUBB3) ResistanceMech->TUBB3 EMT Epithelial-Mesenchymal Transition (EMT) ResistanceMech->EMT MDR1 ↑ MDR1 Gene Expression (P-gp) ResistanceMech->MDR1 TUBB3->Microtubules  Alters target MDR1->Pgp  Overexpression

The diagram above shows that this compound's key advantage is its poor affinity for P-gp, allowing it to bypass a major docetaxel resistance pathway [1] [2]. However, cancer cells can develop resistance to this compound through other mechanisms identified in cellular models, including:

  • Upregulation of MDR1: Increased expression of the gene encoding P-gp can still confer some level of resistance [2].
  • Alterations in Microtubule Dynamics: Elevated expression of Class III β-tubulin (TUBB3) is associated with impaired tubulin polymerization in response to taxanes [1].
  • Other Cellular Adaptations: Changes such as decreased BRCA1 expression and induction of epithelial-mesenchymal transition (EMT) are also linked to this compound resistance [1].

Research Implications

For researchers and drug development professionals, these findings suggest:

  • Therapeutic Strategy: this compound is a validated option for tumors with P-gp-mediated docetaxel resistance. The 20 mg/m² dose has a better safety profile than 25 mg/m² while maintaining efficacy, which is crucial for clinical translation [4] [5].
  • Combination Therapy: Targeting parallel resistance pathways is promising. For instance, pimozide has been identified as a candidate drug that can overcome this compound resistance by targeting proteins like AURKB and KIF20A in resistant cell lines [6].
  • Biomarker Development: Proteins like TUBB3, AURKB, and KIF20A could serve as potential predictive biomarkers for this compound resistance, enabling better patient selection [1] [6].

References

Cabazitaxel vs other taxanes peripheral neuropathy profile

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Incidence of Peripheral Neuropathy

The following table summarizes key quantitative findings on peripheral neuropathy from comparative studies and clinical trials.

Taxane Agent Comparative Neuropathy Incidence (vs. other taxanes) Study Context & Population Citation
Cabazitaxel Significantly lower cumulative incidence; All grades: 14% (1% G3) Meta-analysis of 10 RCTs (3,377 patients); mCRPC patients after docetaxel failure [1] [2]
This compound Considerably less common; All grades: 14% (vs. 30% with docetaxel) Retrospective analysis of trial data (1,301 patients with mCRPC) [3]
This compound Significantly reduced incidence with early switch from docetaxel Clinical study in CRPC; patients switched to this compound after 3 docetaxel cycles [4]
Docetaxel All grades: ~30%; G3: 1-2% TAX327 and VENICE trial data (mCRPC) [3]
Paclitaxel All grades: 57-83%; G2-4: 20-27% (adjuvant breast cancer) Clinical data from breast cancer patients [5] [6]
nab-Paclitaxel Overall incidence comparable to paclitaxel, but symptoms may appear earlier Clinical data from breast cancer patients [7]

Mechanisms of Taxane-Induced Peripheral Neuropathy

The neurotoxicity of taxanes is primarily attributed to their mechanism of action and their effects on neuronal cells. Understanding these pathways is crucial for developing neuroprotective strategies.

  • Microtubule Stabilization: Taxanes exert their antineoplastic effect by binding to β-tubulin, promoting microtubule assembly and stabilization, which disrupts mitosis in cancer cells. In neurons, this stabilization disrupts the normal, dynamic state of microtubules, impairing critical axonal transport. This leads to a "dying-back" neuropathy, where the longest nerves (those to the hands and feet) are affected first [8] [6] [7].
  • Mitochondrial Dysfunction: Taxanes can induce morphological changes in neuronal mitochondria, leading to oxidative stress, production of reactive oxygen species (ROS), and disruption of calcium homeostasis. This mitochondrial injury creates a chronic energy deficit in axons, contributing to neurodegeneration and pain sensation [8] [7].
  • Neuroinflammation: Accumulation of paclitaxel in the dorsal root ganglia (DRG), which has a more permeable blood-nerve barrier, triggers a neuroinflammatory response. This involves increased expression of chemokines and cytokines (e.g., IL-1β, TNF-α), which promote glial cell activation and contribute to pain perception [8] [6].

The diagram below illustrates this multi-faceted pathophysiology.

G Taxane Taxane Administration Microtubule Microtubule Stabilization Taxane->Microtubule Mitochondria Mitochondrial Dysfunction Taxane->Mitochondria DRG Accumulation in Dorsal Root Ganglia (DRG) Taxane->DRG Transport Impaired Axonal Transport Microtubule->Transport CIPN Chemotherapy-Induced Peripheral Neuropathy (CIPN) - Numbness & Pain - 'Glove & Stocking' Distribution Transport->CIPN ROS Oxidative Stress (ROS) Mitochondria->ROS ROS->CIPN Inflammation Neuroinflammation Inflammation->CIPN DRG->Inflammation

Clinical Implications and Dosing Considerations

The differential neuropathy profile has direct clinical relevance:

  • Reduced Neuropathy with this compound: Clinical data consistently supports that this compound is associated with a lower risk and severity of peripheral neuropathy compared to docetaxel and paclitaxel [4] [3]. This is a key consideration for patient quality of life and treatment adherence.
  • Dosage Impact: The safety profile of this compound is dose-dependent. The 20 mg/m² dose has a better safety profile regarding hematologic toxicity, while the 25 mg/m² dose is associated with increased adverse events [1] [2]. Neuropathy risk should be considered in this context.
  • Therapeutic Positioning: Current evidence concludes that while this compound shows no overall survival advantage over other taxanes, its distinct toxicity profile makes it a valuable option when other taxanes are contraindicated, not tolerated, or exhausted [1] [2]. It remains a standard option after docetaxel failure in mCRPC.

Detailed Experimental Protocols

For your reference, here are the methodologies from key studies cited:

  • Systematic Review & Meta-Analysis [1] [2]: This analysis included 10 RCTs identified from EMBASE, MEDLINE, Web of Science, and Cochrane Library. It assessed efficacy (Overall Survival, Progression-Free Survival) and safety (Treatment-Related Adverse Events). The risk of bias was evaluated using the Cochrane RoB 2 tool, and data were pooled using Review Manager 5.4.
  • Retrospective Side-Effect Analysis [3]: This study compared the side effect profiles by retrospectively analyzing data from three large trial databases: the TROPIC trial (this compound), TAX327, and VENICE trials (docetaxel). The cumulative frequency of adverse events (all grades and grades 3-4) was calculated and compared using Fisher's exact test.

References

Efficacy and Safety Profile: Cabazitaxel vs. Other Taxanes

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Comparison with Other Taxanes Statistical Summary (95% CI) Notes / Context
Overall Survival (OS) No significant benefit HR = 1.03 (0.92–1.14) [1] Hazard Ratio (HR) < 1 would favor cabazitaxel.
Progression-Free Survival (PFS) No significant benefit HR = 1.07 (0.92–1.24) [1] Hazard Ratio (HR) < 1 would favor this compound.
Grade 3-5 Adverse Events Significantly higher risk with this compound RR = 1.68 (1.16–2.42) [1] Risk Ratio (RR) > 1 indicates higher risk with this compound.
Neutropenia Significantly higher risk with 25 mg/m² dose RR = 1.80 (1.65–1.96) [1] -
Anemia Significantly higher risk with 25 mg/m² dose RR = 1.45 (1.01–2.09) [1] -

Detailed Safety Findings and Dosing Considerations

The broader safety profile and key clinical considerations are crucial for your comparison guide.

  • Toxicity by Dose: The 20 mg/m² dose of this compound has a better safety profile than the 25 mg/m² dose, particularly for hematological toxicities like neutropenia and anemia [1]. The PROSELICA trial confirmed that the lower dose is non-inferior in efficacy for mCRPC while being safer [2] [3].
  • Specific Adverse Events: In addition to the hematological toxicities highlighted in the table, this compound shares a class effect with other taxanes. The cardiotoxicity of taxanes as a class can include bradycardia, arrhythmias, and heart block, though these are generally less severe than anthracycline-induced cardiotoxicity [4] [5].
  • Clinical Positioning: The evidence supports using this compound after resistance to docetaxel has developed, or when other taxanes are contraindicated or not tolerated [1]. Its utility lies in overcoming resistance, partly due to its poor affinity for P-glycoprotein drug efflux pumps [6].

Methodology of the Cited Meta-Analysis

For your guide's experimental protocols section, here is the methodology from the key 2025 meta-analysis [1]:

  • Search Strategy: A systematic search was performed in several databases (EMBASE, MEDLINE, Web of Science, and Cochrane Library) up to January 17, 2025.
  • Study Selection: The analysis included 10 Randomized Controlled Trials (RCTs) with 3,377 patients. The included studies involved patients with prostate, breast, and head and neck cancers.
  • Data Synthesis: Review Manager (RevMan 5.4) was used for the meta-analysis. Hazard Ratios (HR) for time-to-event outcomes (OS, PFS) and Risk Ratios (RR) for dichotomous outcomes (adverse events) were pooled with 95% confidence intervals.
  • Bias and Quality Assessment: The methodological quality of the included RCTs was rigorously evaluated using the Cochrane RoB 2 tool by independent reviewers.

Mechanisms of Action and Toxicity

The following diagram illustrates the shared mechanism of action that underlies the efficacy of all taxanes, as well as the key differentiator for this compound that allows it to work in resistant cases.

taxonomy cluster_primary_mechanism Primary Mechanism of Action & Toxicity cluster_resistance Drug Resistance Mechanism cluster_this compound This compound's Key Differentiator Start Taxane Administration (e.g., Paclitaxel, Docetaxel, this compound) M1 Binding to β-tubulin subunit Start->M1 M2 Stabilization of microtubules M1->M2 M3 Disruption of microtubule dynamics during mitosis M2->M3 M4 Cell cycle arrest at G2/M phase M3->M4 M5 Induction of Apoptosis M4->M5 M6 Manifestation of Class Effects: • Myelosuppression (Neutropenia, Anemia) • Neuropathy • Arrhythmias M5->M6 R1 Overexpression of P-glycoprotein (P-gp) Efflux Pump R2 Efflux of taxane from cancer cell R1->R2 C1 Poor affinity for the P-gp efflux pump R1->C1  Bypasses R3 Reduced intracellular drug concentration R2->R3 R4 Treatment Failure R3->R4 C2 Retention inside the cancer cell C1->C2 C3 Activity in Docetaxel-Resistant Settings C2->C3

The diagram shows that while this compound shares the core mechanism of action with other taxanes, its defining feature is the ability to bypass a major resistance pathway. However, this does not translate to a better safety profile, as the shared mechanism still drives significant toxicity.

Conclusion for Your Comparison Guide

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

835.37790549 Da

Monoisotopic Mass

835.37790549 Da

Heavy Atom Count

60

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

51F690397J

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (40%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (60%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (60%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (80%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (20%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (20%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cabazitaxel is indicated, in combination with [prednisone], for the treatment of patients with metastatic castration-resistant prostate cancer previously treated with a [docetaxel]-containing treatment regimen. In Europe and Canada, it can also be used in combination with [prednisolone].
Treatment of patients with hormone refractory metastatic prostate cancer previously treated with a docetaxel-containing regimen.
Jevtana in combination with prednisone or prednisolone is indicated for the treatment of patients with hormone-refractory metastatic prostate cancer previously treated with a docetaxel-containing regimen.
Treatment of prostate cance

Livertox Summary

Cabazitaxel is a taxane and antineoplastic agent which is currently used in the therapy of castration-resistant metastatic prostate cancer after failure of docetaxel. Therapy with cabazitaxel has been associated with a low rate of serum enzyme elevations, but has not been linked to cases of clinically apparent acute liver injury, although it can cause severe hypersensitivity infusion reactions which in some instances can be associated with acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Cabazitaxel
US Brand Name(s): Jevtana
FDA Approval: Yes
Cabazitaxel is approved to be used with prednisone to treat: Prostate cancer that has metastasized (spread to other parts of the body) in men whose cancer is castration resistant (has not responded to treatments that lower testosterone levels) and who have already been treated with chemotherapy that included docetaxel.
Cabazitaxel is also being studied in the treatment of other types of cancer.

Pharmacology

Cabaitaxel has anti-tumour properties and is effective against docetaxel-sensitive and -insensitive tumours.
Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity. Cabazitaxel binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this agent is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. In addition, cabazitaxel penetrates the blood-brain barrier (BBB).

ATC Code

L01CD
L01CD04
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01C - Plant alkaloids and other natural products
L01CD - Taxanes
L01CD04 - Cabazitaxel

Mechanism of Action

Microtubules are cytoskeletal polymers that regulate cell shape, vesicle transport, cell signalling, and cell division. They are made up of alpha-tubulin and beta-tubulin heterodimers. Microtubules extend toward the mitotic spindle during mitosis to allow the separation and distribution of chromosomes during cell division. Cabazitaxel binds to the N-terminal amino acids of the beta-tubulin subunit and promotes microtubule polymerization while simultaneously inhibiting disassembly: this results in the stabilization of microtubules, preventing microtubule cell division. Cabazitaxel ultimately blocks mitotic and interphase cellular functions and tumour proliferation.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

183133-96-2

Absorption Distribution and Excretion

Based on the population pharmacokinetic analysis, after an intravenous dose of cabazitaxel 25 mg/m2 every three weeks, the mean Cmax in patients with metastatic prostate cancer was 226 ng/mL (CV 107%) and was reached at the end of the one-hour infusion (Tmax). The mean AUC in patients with metastatic prostate cancer was 991 ng x h/mL (CV 34%). No major deviation from the dose proportionality was observed from 10 to 30 mg/m2 in patients with advanced solid tumours.
After a one-hour intravenous infusion [14C]-cabazitaxel 25 mg/m2, approximately 80% of the administered dose was eliminated within two weeks. Cabazitaxel is mainly excreted in the feces as numerous metabolites (76% of the dose), while renal excretion of cabazitaxel and metabolites account for 3.7% of the dose (2.3% as unchanged drug in urine). Around 20 metabolites of cabazitaxel are excreted into human urine and feces.
Steady-state volume of distribution (Vss) was 4,864 L (2,643 L/m2 for a patient with a median BSA of 1.84 m2).
Based on the population pharmacokinetic analysis, cabazitaxel has a plasma clearance of 48.5 L/h (CV 39%; 26.4 L/h/m2 for a patient with a median BSA of 1.84 m2) in patients with metastatic prostate cancer.

Metabolism Metabolites

More than 95% of cabazitaxel is extensively metabolized in the liver. CYP3A4 and CYP3A5 are responsible for 80% to 90% of drug metabolism, while CYP2C8 is involved to a lesser extent. While cabazitaxel is the main circulating moiety in human plasma, seven metabolites have been detected in plasma, including three active metabolites arising from O-demethylation - [docetaxel], RPR112698, and RPR123142. The main metabolite accounts for 5% of total cabazitaxel exposure.

Wikipedia

Cabazitaxel

Biological Half Life

Following a one-hour intravenous infusion, plasma concentrations of cabazitaxel can be described by a three-compartment pharmacokinetic model with α-, β-, and γ- half-lives of four minutes, two hours, and 95 hours, respectively.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Abidi A. Cabazitaxel: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects. J Pharmacol Pharmacother. 2013 Oct;4(4):230-237. Review. PubMed PMID: 24250198; PubMed Central PMCID: PMC3825997.
2: Kearns B, Lloyd Jones M, Stevenson M, Littlewood C. Cabazitaxel for the second-line treatment of metastatic hormone-refractory prostate cancer: a NICE single technology appraisal. Pharmacoeconomics. 2013 Jun;31(6):479-88. doi: 10.1007/s40273-013-0050-9. Review. PubMed PMID: 23580356.
3: Keating GM. Cabazitaxel: a guide to its use in hormone-refractory metastatic prostate cancer. Drugs Aging. 2013 May;30(5):359-65. doi: 10.1007/s40266-013-0078-8. Review. PubMed PMID: 23532557.
4: Cheetham P, Petrylak DP. Tubulin-targeted agents including docetaxel and cabazitaxel. Cancer J. 2013 Jan-Feb;19(1):59-65. doi: 10.1097/PPO.0b013e3182828d38. Review. PubMed PMID: 23337758.
5: Yap TA, Pezaro CJ, de Bono JS. Cabazitaxel in metastatic castration-resistant prostate cancer. Expert Rev Anticancer Ther. 2012 Sep;12(9):1129-36. doi: 10.1586/era.12.88. Review. PubMed PMID: 23098113.
6: Malhotra M, Dhingra R, Sharma T, Deep A, Narasimhan B, Phogat P, Sharma PC. Cabazitaxel: a novel drug for hormone-refractory prostate cancer. Mini Rev Med Chem. 2013 May 1;13(6):915-20. Review. PubMed PMID: 22950608.
7: Doyle-Lindrud S. Managing side effects of the novel taxane cabazitaxel in castrate-resistant prostate cancer. Clin J Oncol Nurs. 2012 Jun 1;16(3):286-91. doi: 10.1188/12.CJON.286-291. Review. PubMed PMID: 22641321.
8: Pean E, Demolis P, Moreau A, Hemmings RJ, O'Connor D, Brown D, Shepard T, Abadie E, Pignatti F. The European Medicines Agency review of cabazitaxel (Jevtana®) for the treatment of hormone-refractory metastatic prostate cancer: summary of the scientific assessment of the committee for medicinal products for human use. Oncologist. 2012;17(4):543-9. doi: 10.1634/theoncologist.2011-0364. Epub 2012 Apr 3. Review. PubMed PMID: 22477727; PubMed Central PMCID: PMC3336839.
9: Villanueva C, Bazan F, Kim S, Demarchi M, Chaigneau L, Thiery-Vuillemin A, Nguyen T, Cals L, Dobi E, Pivot X. Cabazitaxel: a novel microtubule inhibitor. Drugs. 2011 Jul 9;71(10):1251-8. doi: 10.2165/11591390-000000000-00000. Review. Erratum in: Drugs. 2011 Sep 10;71(13):1720. PubMed PMID: 21770474.
10: Paller CJ, Antonarakis ES. Cabazitaxel: a novel second-line treatment for metastatic castration-resistant prostate cancer. Drug Des Devel Ther. 2011 Mar 10;5:117-24. doi: 10.2147/DDDT.S13029. Review. Erratum in: Drug Des Devel Ther. 2011;5:183. PubMed PMID: 21448449; PubMed Central PMCID: PMC3063116.

Explore Compound Types